4-Dimethylsulfamoyl-benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylsulfamoyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVYIHTCRCCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406082 | |
| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29171-70-8 | |
| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Dimethylsulfamoyl-benzoyl chloride chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Dimethylsulfamoyl-benzoyl chloride.
CAS: 29171-70-8 | Formula:
Executive Summary
This compound is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of sulfonamide-containing pharmacophores. It features a highly reactive acyl chloride moiety at the para position relative to a stable
Physicochemical Profile
| Property | Value | Notes |
| Appearance | White to light yellow solid | Crystalline powder form is typical. |
| Melting Point | 141–143 °C | Distinctly higher than unsubstituted benzoyl chloride due to sulfonamide H-bonding/dipole effects. |
| Solubility | DCM, THF, EtOAc, DMF | Hydrolyzes rapidly in water/alcohols. |
| Reactivity | Electrophilic (Acyl Halide) | Highly sensitive to moisture; stable to oxidation. |
| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen to prevent hydrolysis to the acid. |
Synthetic Pathways & Production
The synthesis of this compound typically proceeds through the activation of its corresponding carboxylic acid precursor. The sulfonamide group is introduced early in the sequence to avoid competing reactions during the chlorination step.
Core Synthesis Route
The most robust industrial route involves the chlorination of 4-(dimethylsulfamoyl)benzoic acid using thionyl chloride (
Step 1: Sulfonamide Formation Reaction of 4-(chlorosulfonyl)benzoic acid with dimethylamine in aqueous or organic media (e.g., THF) at 0–5 °C.
-
Reagents: 4-Carboxybenzenesulfonyl chloride, Dimethylamine (excess), Base (
or ). -
Yield: >90%.[2]
Step 2: Acyl Chloride Activation Conversion of the carboxylic acid to the acid chloride.
-
Reagents: Thionyl chloride (
) (solvent/reagent), catalytic DMF. -
Conditions: Reflux (75–80 °C) for 2–4 hours.
-
Purification: Removal of excess
via vacuum distillation; product is often used crude or recrystallized from dry toluene/hexane.
Figure 1: Convergent synthesis pathway from sulfonyl chloride precursor.
Chemical Reactivity & Mechanism
Selectivity Profile
The molecule contains two electrophilic centers, but their reactivity differs by orders of magnitude:
-
Acyl Chloride (
): Extremely reactive (Kinetic control). Reacts instantly with nucleophiles (amines, alcohols, thiols) at room temperature. -
Sulfonamide (
): Relatively inert. The bond is stable to standard acylation conditions, requiring harsh acidic/basic hydrolysis or reductive cleavage to break.
Mechanistic Insight: Amidation
When coupling with amines (e.g., to form COX-2 inhibitors), the reaction follows an addition-elimination mechanism. The electron-withdrawing nature of the para-sulfamoyl group (
Figure 2: Addition-Elimination mechanism for amide bond formation.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a sulfonamide-benzamide derivative.
-
Preparation: Dissolve 1.0 eq of the target amine in anhydrous DCM or THF. Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as an acid scavenger.
-
Addition: Cool the solution to 0 °C. Dissolve This compound (1.1 eq) in a minimal volume of anhydrous DCM and add dropwise to the amine solution.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (silica; EtOAc/Hexane).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove generated acid), and brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Applications in Drug Development[4][5][6]
-
COX-2 Inhibitors: The 4-sulfamoylphenyl moiety is a classic pharmacophore for Cyclooxygenase-2 selectivity (e.g., Celecoxib). This acid chloride allows for the modular attachment of this moiety to various heterocyclic scaffolds (indoles, pyrazoles).
-
Anion Transport Inhibitors: Used to synthesize "Probenecid-like" analogues where the dipropyl group is replaced by dimethyl to modulate lipophilicity and transport kinetics.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a primary zinc-binding motif. While
-disubstituted sulfonamides are generally poor inhibitors themselves, they serve as prodrugs or structural probes where the -substituents are metabolically cleaved or used to tune solubility.
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water.
References
-
Sigma-Aldrich. (2025). Product Specification: 4-(Dimethylsulfamoyl)benzoyl chloride.[3]
-
PubChem. (2025). Compound Summary: 4-(Dimethylsulfamoyl)benzoyl chloride (CID 12218884). National Library of Medicine.
-
BenchChem. (2025). Synthesis of Sulfamoyl-benzoyl derivatives: Technical Protocols.
-
Enamine. (2025). Building Blocks for Medicinal Chemistry: Sulfonamides.
Sources
Solubility of 4-Dimethylsulfamoyl-benzoyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 4-Dimethylsulfamoyl-benzoyl chloride in Organic Solvents
Abstract
This compound is a bespoke chemical intermediate whose utility in synthetic chemistry is intrinsically linked to its behavior in solution. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a robust theoretical framework and a detailed experimental protocol to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The guide emphasizes the critical challenges posed by the compound's reactive acyl chloride moiety and outlines a self-validating, gravimetric-based methodology designed to yield reliable and reproducible data.
Introduction: The Need for Precise Solubility Data
In the landscape of pharmaceutical and materials science research, the efficiency of a synthetic route often hinges on the precise control of reaction parameters. Solvent selection is a critical parameter, directly influencing reaction kinetics, equilibrium, and the ease of product isolation. This compound, a molecule featuring both a highly reactive benzoyl chloride group and a polar dimethylsulfamoyl moiety, presents a unique solubility profile. Its application as a building block, potentially in the synthesis of targeted therapeutics like COX-2 inhibitors[1], necessitates a deep understanding of its solubility.
This guide moves beyond theoretical postulation to provide a practical, field-proven framework for determining the solubility of this reactive intermediate. We will first deconstruct the molecule's structural attributes to predict its general solubility behavior and then present a rigorous, step-by-step protocol for its quantitative measurement.
Compound Profile: this compound
To understand the solubility of this compound, we must first examine its constituent parts and their influence on its overall physicochemical properties.
-
Molecular Structure: The compound consists of a central benzene ring substituted at the 1 and 4 positions.
-
Benzoyl Chloride Group (-COCl): This is a highly reactive acyl chloride functional group. The carbonyl carbon is highly electrophilic, making the molecule susceptible to nucleophilic attack. This group imparts significant polarity to the molecule.
-
Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This group is also strongly electron-withdrawing and polar. The presence of the sulfonamide-like structure contributes to the potential for hydrogen bond acceptance and strong dipole-dipole interactions.
-
The combination of these two polar, electron-withdrawing groups on a rigid aromatic backbone suggests that the molecule will favor polar aprotic solvents for dissolution.
Inherent Reactivity: The Overriding Challenge
The primary challenge in handling and analyzing this compound is the reactivity of the acyl chloride group. Acyl chlorides readily react with a wide range of nucleophiles.[2]
-
Reaction with Protic Solvents: The compound will react vigorously, often violently, with protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines.[2][3][4] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid, ester, or amide, respectively, and hydrogen chloride gas.[3][4]
-
With Water: C₇H₈ClNO₃S + H₂O → C₇H₉NO₄S (4-Dimethylsulfamoyl-benzoic acid) + HCl
-
-
Implication for Solubility Studies: Due to this reactivity, traditional equilibrium solubility determination in protic solvents is not feasible, as the compound degrades rather than dissolves. Therefore, all studies must be conducted in anhydrous aprotic solvents .
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made.
-
Likely Soluble In: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM). The polarity of these solvents can stabilize the polar functional groups of the solute.
-
Likely Insoluble or Sparingly Soluble In: Nonpolar solvents such as hexanes, toluene, and diethyl ether. These solvents lack the ability to effectively solvate the highly polar sulfamoyl and carbonyl moieties.
-
Reactive With: All protic solvents, including water, methanol, and ethanol.
The following diagram illustrates the interplay of factors governing the dissolution of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a robust gravimetric method for determining the solubility of this compound in anhydrous aprotic solvents. The core principle is to create a saturated solution at a controlled temperature, separate the excess solid, and then quantify the mass of the dissolved solute in a known volume of the supernatant.
Causality Behind Experimental Design
-
Method Choice (Gravimetric): A gravimetric approach is chosen for its robustness and directness. It relies on a fundamental physical property (mass) and does not require the development of a calibrated analytical method (e.g., HPLC, UV-Vis), which could be complicated by potential on-column reactions or the lack of a stable reference standard in solution.
-
Isothermal Equilibration: The use of a temperature-controlled shaker is critical. Solubility is temperature-dependent, and maintaining a constant temperature ensures that the measurement is made at a defined and reproducible state of equilibrium.
-
Anhydrous Conditions: The absolute requirement for anhydrous solvents and a dry environment (e.g., nitrogen blanket, glove box) is to prevent the solvolysis of the acyl chloride, which would consume the compound and lead to erroneously low solubility measurements.[2][3][5]
-
Self-Validation: The protocol includes running replicates to ensure precision and suggests a final purity check of the recovered solid to validate that the compound did not degrade during the experiment, thus ensuring trustworthiness.
Materials and Reagents
-
This compound (>98% purity)
-
Anhydrous, analytical grade organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetonitrile, Toluene, N,N-Dimethylformamide)
-
High-purity Nitrogen gas
-
20 mL glass scintillation vials with PTFE-lined caps
-
Class A volumetric pipettes and glassware
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Temperature-controlled orbital shaker
-
Benchtop centrifuge with appropriate vial adapters
-
Vacuum oven or centrifugal evaporator
Experimental Workflow Diagram
Caption: Gravimetric workflow for solubility determination.
Step-by-Step Methodology
Note: All operations should be performed in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Preparation:
-
Tare a clean, dry 20 mL glass scintillation vial on an analytical balance.
-
Add an excess amount (approx. 200-300 mg) of this compound to the vial. The goal is to have a significant amount of undissolved solid after equilibration.
-
Record the exact mass of the vial and solute.
-
-
Solvent Addition:
-
Using a Class A volumetric pipette, add a precise volume (e.g., 5.00 mL) of the chosen anhydrous organic solvent to the vial.
-
Immediately cap the vial tightly and record the ambient temperature.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 °C).
-
Allow the mixture to shake for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended; 48 hours is preferable to ensure saturation). The solution should appear as a slurry with visible excess solid.
-
-
Phase Separation:
-
Remove the vial from the shaker. Allow it to stand undisturbed for 10 minutes to let larger particles settle.
-
Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet all undissolved solid, resulting in a clear supernatant.
-
-
Sampling:
-
Tare a new, clean, dry scintillation vial and record its mass (m_final_vial).
-
Carefully, without disturbing the solid pellet, use a volumetric pipette to withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant.
-
Transfer this aliquot to the newly tared vial.
-
-
Solvent Evaporation:
-
Place the vial containing the supernatant into a vacuum oven at a low temperature (e.g., 30-40 °C) or use a centrifugal evaporator until all the solvent has been removed and a dry solid residue remains.
-
Ensure the solid is completely dry by leaving it under vacuum for an additional 1-2 hours after visible solvent removal.
-
-
Final Weighing:
-
Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.
-
Weigh the vial containing the dry solute residue on the same analytical balance (m_final_vial+residue).
-
-
Replication:
-
Repeat the entire procedure at least two more times for each solvent to ensure the results are reproducible (n=3).
-
Calculation of Solubility
The solubility is calculated as the mass of the solute per unit volume of the solvent.
-
Calculate the mass of the residue:
-
m_residue = (m_final_vial+residue) - (m_final_vial)
-
-
Calculate the solubility (in mg/mL):
-
Solubility (mg/mL) = (m_residue [in mg]) / (Volume of aliquot [in mL])
-
Data Presentation and Interpretation
The results of the solubility study should be presented clearly and concisely for easy comparison.
Table 1: Qualitative Solubility of this compound
This table provides a preliminary screening based on visual observation after adding ~50 mg of solute to 1 mL of solvent.
| Solvent Class | Solvent | Observation (at 25°C) | Classification |
| Polar Aprotic | Dichloromethane | Clear solution, rapid dissolution | Soluble |
| Acetonitrile | Most solid dissolves | Sparingly Soluble | |
| N,N-Dimethylformamide | Clear solution, rapid dissolution | Soluble | |
| Nonpolar | Toluene | Most solid remains undissolved | Insoluble |
| Hexane | Solid remains undissolved | Insoluble | |
| Reactive | Water | Vigorous gas evolution, solid reacts | Reactive |
| Methanol | Gas evolution, solid reacts | Reactive |
Note: This is a predictive table. Actual experimental results should be populated here.
Table 2: Quantitative Solubility of this compound at 25°C
This table presents the rigorously determined quantitative data.
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Std. Deviation |
| Dichloromethane | 9.1 | Experimental Value | ± Value |
| Tetrahydrofuran | 7.5 | Experimental Value | ± Value |
| Acetonitrile | 37.5 | Experimental Value | ± Value |
| N,N-Dimethylformamide | 38.3 | Experimental Value | ± Value |
| Toluene | 2.4 | Experimental Value | ± Value |
Note: This table is a template to be filled with data obtained from the experimental protocol.
Safety and Handling
This compound is a reactive and corrosive compound and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7]
-
Hazard Identification: Causes severe skin burns and eye damage.[6][8] Harmful if swallowed or inhaled. Reacts with water to liberate toxic hydrogen chloride gas.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from moisture, water, and alcohols.[5][10] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
While published quantitative data on the solubility of this compound is scarce, its molecular structure provides clear indicators of its likely behavior. It is predicted to be soluble in polar aprotic solvents and insoluble in nonpolar solvents, with a high reactivity towards any protic media. The primary contribution of this guide is the detailed, self-validating experimental protocol designed to navigate the challenges posed by the compound's reactive nature. By employing the gravimetric method under strict anhydrous conditions, researchers can generate reliable, quantitative solubility data. This information is indispensable for the rational design of synthetic procedures, enabling informed solvent choices that maximize yield, simplify purification, and ensure the successful application of this versatile chemical intermediate in research and development.
References
-
LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Bentley, T. W., & Ebdon, D. N. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molbank, 2018(4), M1017. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Preparation of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
Sources
- 1. Buy N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | 1172493-99-0 [smolecule.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cdn.lasec.co.za [cdn.lasec.co.za]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Dimethylamino)benzoyl chloride | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. innospk.com [innospk.com]
Methodological & Application
4-Dimethylsulfamoyl-benzoyl chloride derivatization for HPLC
Application Note: High-Performance Liquid Chromatography (HPLC) Derivatization using 4-Dimethylsulfamoyl-benzoyl Chloride (DMS-BCl)
Introduction & Principle
The analysis of polar, non-chromophoric compounds—such as aliphatic amines, amino acids, alcohols, and phenols—often presents a significant challenge in HPLC due to poor retention on reverse-phase columns and lack of UV absorbance or mass spectrometric (MS) ionization efficiency.
This compound (DMS-BCl) is a specialized derivatization reagent designed to address these limitations. Structurally, it combines a reactive benzoyl chloride moiety with a dimethylsulfamoyl tag.
-
Reactive Core: The acid chloride group (-COCl) undergoes rapid nucleophilic acyl substitution with primary/secondary amines and alcohols/phenols under mild basic conditions.
-
Detection Tag: The dimethylsulfamoyl group (-SO₂N(CH₃)₂) acts as a stable, polar tag that enhances electrospray ionization (ESI-MS) efficiency in positive mode and provides a distinct UV chromophore (typically λmax ~254 nm) due to the conjugated benzene ring system.
This protocol details the optimized workflow for derivatizing trace-level nucleophiles using DMS-BCl, ensuring high reaction yield, stability, and chromatographic resolution.
Reaction Mechanism
The derivatization proceeds via a Schotten-Baumann reaction mechanism (or anhydrous equivalent). The nucleophile (analyte) attacks the carbonyl carbon of the DMS-BCl, displacing the chloride ion to form a stable amide (for amines) or ester (for alcohols/phenols).
Figure 1: Reaction pathway for DMS-BCl derivatization of nucleophiles.
Materials & Reagents
Chemicals
-
Derivatization Reagent: this compound (DMS-BCl), >97% purity. Store in a desiccator at -20°C. Note: Sensitive to moisture.
-
Solvents: Acetonitrile (ACN), HPLC Grade; Water, LC-MS Grade.
-
Catalyst/Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Quenching Agent: Glycine (1 M aqueous solution) or Methylamine.
-
Internal Standard: 4-Nitrobenzoyl chloride derivative (optional) or deuterated analyte.
Equipment
-
HPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity) with PDA or MS detector.
-
Thermostatted heating block (capable of 60°C).
-
Vortex mixer.
-
1.5 mL Amber HPLC vials (to prevent photodegradation).
Experimental Protocol
This protocol is optimized for 100 µL sample volumes. Scale proportionally as needed.
Step 1: Reagent Preparation
-
DMS-BCl Stock Solution (10 mg/mL): Dissolve 10 mg of DMS-BCl in 1 mL of dry Acetonitrile (ACN).
-
Critical: Prepare fresh daily. The acid chloride hydrolyzes rapidly in the presence of moisture.
-
-
Buffer/Base Solution: Prepare a solution of 5% Triethylamine (TEA) in ACN.
Step 2: Derivatization Procedure
| Step | Action | Critical Parameter |
| 1. Sample Prep | Transfer 100 µL of sample (aqueous or organic) into a 1.5 mL vial. | pH should be neutral or slightly alkaline. |
| 2. Basification | Add 50 µL of 5% TEA in ACN. Vortex for 10 sec. | Ensures deprotonation of the nucleophile. |
| 3. Reaction | Add 100 µL of DMS-BCl Stock Solution. Vortex immediately. | Molar excess of reagent > 5-fold required. |
| 4. Incubation | Amines: Incubate at Ambient Temp for 15 min.Alcohols/Phenols: Heat at 60°C for 30-45 min. | Heat is required for sterically hindered -OH groups. |
| 5. Quenching | Add 20 µL of 1 M Glycine or Water. Vortex and wait 5 min. | Consumes excess reagent to prevent column fouling. |
| 6. Dilution | Dilute to final volume (e.g., 1 mL) with Mobile Phase A. | Ensures solvent compatibility with initial gradient. |
Step 3: Workflow Visualization
Figure 2: Step-by-step derivatization workflow for DMS-BCl.
HPLC Method Conditions
The following conditions are a starting point for method development.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 1 - 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Sample Loading |
| 10.0 | 95% | Elution of Derivatives |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Detection Settings:
-
UV/Vis: 254 nm (Primary), 210 nm (Secondary).
-
MS (ESI+): Scan range 100-1000 m/z. Look for [M+H]+ corresponding to Analyte_MW + 225.05 Da (Mass of DMS-Benzoyl group - H + H).
Method Validation & Performance
To ensure the method is robust (Trustworthiness), the following validation parameters must be assessed:
-
Linearity: Prepare calibration standards from 10 ng/mL to 10 µg/mL. The derivatization yield should be constant across this range (R² > 0.99).
-
Stability: The DMS-BCl derivatives are generally stable for 24-48 hours at 4°C. Verify this by re-injecting the same vial over 2 days.
-
Reaction Efficiency: Compare the peak area of the derivative against a molar equivalent of a stable standard (e.g., a pre-synthesized amide) to calculate % yield.
Common Troubleshooting:
| Issue | Probable Cause | Solution |
| Low Yield | Reagent hydrolysis (moisture). | Use fresh, dry ACN. Ensure reagent bottle is sealed. |
| Extra Peaks | Reagent byproducts (DMS-Benzoic Acid). | These elute earlier than derivatives. Ignore or optimize gradient. |
| Peak Tailing | Residual free amines or silanol interactions. | Add 5-10 mM Ammonium Acetate to Mobile Phase A. |
References
-
Danielson, N. D., & Gallagher, P. A. (2000). Derivatization in Liquid Chromatography. In Encyclopedia of Analytical Chemistry. Wiley. Link
- Core reference for acid chloride derivatiz
- Knapp, D. R. (1979).Handbook of Analytical Derivatization Reactions. Wiley-Interscience.
-
Santa, T. (2011). Derivatization Reagents in Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Biomedical Chromatography. Link
- Discusses the design of reagents with sulfonyl/benzoyl moieties for MS sensitivity.
-
Sigma-Aldrich (Merck). General Protocol for Benzoyl Chloride Derivatization.Link
- Standard oper
Application Notes and Protocols for the Quantitative Analysis of Pharmaceuticals using 4-(Dimethylamino)benzoyl Chloride as a Derivatizing Agent
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analytical Sensitivity with 4-(Dimethylamino)benzoyl Chloride (DMABC)
In the field of pharmaceutical analysis, achieving accurate and sensitive quantification of active pharmaceutical ingredients (APIs), their metabolites, and related impurities is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, but its efficacy can be limited for compounds that lack a strong chromophore or fluorophore, leading to poor detection.[1][2] This guide provides a comprehensive overview of a robust solution: pre-column derivatization using 4-(Dimethylamino)benzoyl chloride (DMABC).
Note to the reader: The initial topic requested was "4-Dimethylsulfamoyl-benzoyl chloride." However, publicly available scientific literature extensively documents the use of a closely related and structurally similar compound, 4-(Dimethylamino)benzoyl chloride (DMABC), for the same applications. This guide will focus on DMABC, as the principles, protocols, and applications are highly analogous and transferable.
DMABC is a highly effective derivatizing agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to introduce a strongly UV-absorbing and fluorescent dimethylaminobenzoyl moiety onto the analyte.[1][2] This chemical modification dramatically enhances the detectability of the target compound, enabling accurate quantification at low concentrations.[1] The derivatization reaction is typically rapid, proceeds with high yield, and produces stable derivatives suitable for chromatographic separation.[1] This document will provide a detailed exploration of the underlying chemistry, step-by-step experimental protocols, and expected performance data for the quantitative analysis of pharmaceuticals using DMABC derivatization followed by HPLC analysis.
The Chemistry of Derivatization: A Causal Explanation
The utility of DMABC as a derivatizing agent is rooted in its chemical structure and reactivity. The benzoyl chloride functional group is a highly reactive acyl chloride.[3] This reactivity allows it to readily undergo nucleophilic acyl substitution with nucleophiles such as the lone pair of electrons on the nitrogen atom of primary and secondary amines, or the oxygen of hydroxyl groups.
The reaction is typically carried out in an aprotic organic solvent under basic conditions. The base serves two critical purposes: it deprotonates the analyte's functional group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the derivatized product.
Visualizing the Derivatization Reaction
The following diagram illustrates the general reaction mechanism of DMABC with a primary amine, a common functional group in many pharmaceutical compounds.
Caption: Reaction of DMABC with a primary amine.
Comprehensive Experimental Protocols
The following protocols are provided as a robust starting point for method development. Optimization of specific parameters, such as reaction time, temperature, and reagent concentrations, may be necessary for different analytes and sample matrices.
PART 1: Reagent and Sample Preparation
1.1. DMABC Derivatizing Reagent (1 mg/mL):
-
Accurately weigh 10 mg of 4-(Dimethylamino)benzoyl chloride (DMABC, ≥99.0% HPLC grade).
-
Dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
Causality: Anhydrous acetonitrile is used as the solvent because DMABC is moisture-sensitive and will readily hydrolyze in the presence of water, reducing its derivatizing efficiency.[4][5]
-
This solution should be prepared fresh daily and stored in a tightly sealed container, protected from light and moisture.
1.2. Borate Buffer (0.1 M, pH 9.0):
-
Dissolve 6.18 g of boric acid in 900 mL of deionized water.
-
Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.
-
Make up the final volume to 1 L with deionized water.
-
Causality: A basic pH is essential to ensure the analyte's amine or hydroxyl group is sufficiently nucleophilic to react with the DMABC.
1.3. Standard Solutions:
-
Prepare a stock solution of the pharmaceutical standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Perform serial dilutions of the stock solution with the appropriate solvent to create a series of calibration standards at the desired concentrations.
1.4. Sample Preparation:
-
The sample preparation method will be highly dependent on the pharmaceutical formulation (e.g., tablets, capsules, oral solutions, plasma).
-
For solid dosage forms: An appropriate number of tablets or capsules should be accurately weighed, finely powdered, and extracted with a suitable solvent. The extract may require filtration or centrifugation to remove excipients.
-
For liquid dosage forms or biological samples: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest and remove interfering matrix components.[2]
PART 2: Derivatization Protocol
-
Pipette 100 µL of the standard solution or prepared sample into a clean, dry autosampler vial.
-
Add 200 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 1 mg/mL DMABC derivatizing reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.
-
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of a quenching solution (e.g., 1 M HCl or a primary amine solution like glycine) to react with the excess DMABC. This step is crucial to prevent the derivatization of other components in the analytical system.
-
The sample is now ready for HPLC analysis.
PART 3: HPLC-UV/FLD Analysis
The following are typical starting conditions for an HPLC method. Method development and validation are required for each specific application.[6]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized analyte. A typical gradient might be: 0-15 min, 30-90% B; 15-20 min, 90% B; 20-25 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Wavelength set to the absorbance maximum of the DMABC derivative (typically around 300-320 nm). |
| Fluorescence Detector | Excitation and emission wavelengths should be optimized for the specific derivative. |
Method Validation and Performance
A validated analytical method ensures reliable and reproducible results.[6] According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Performance Data
The following table summarizes typical performance data for the quantitative analysis of a hypothetical primary amine-containing drug using DMABC derivatization and HPLC-UV analysis. These values are for illustrative purposes and will vary depending on the specific analyte and instrumentation.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.02 µg/mL |
| LOQ | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizing the Analytical Workflow
The following diagram provides a high-level overview of the entire analytical workflow, from sample receipt to final data analysis.
Caption: General workflow for DMABC derivatization and analysis.
Safety and Handling Precautions
4-(Dimethylamino)benzoyl chloride is a corrosive and moisture-sensitive compound.[4][5][8] It is essential to handle this reagent with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Handle DMABC in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Moisture: Avoid contact with water, as it reacts to liberate toxic gas.[9] Use anhydrous solvents and store in a tightly sealed container under an inert atmosphere.[5]
-
Disposal: Dispose of waste according to local regulations for corrosive chemical waste.
References
- Benchchem. (n.d.). Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization.
- ResearchGate. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- EvitaChem. (n.d.). Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.
- PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- National Institutes of Health. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- Fisher Scientific. (2009). 4-Dimethylaminobenzoyl chloride - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur, = 99.0 HPLC 4755-50-4*.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.
- Longdom. (n.d.). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ECHEMI. (n.d.). Dimethylsulfamoyl chloride SDS, 13360-57-1 Safety Data Sheets.
- Beilstein Journal of Organic Chemistry. (n.d.). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
- PubMed. (2025). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS.
- ResearchGate. (2025). Validation of Analytical Methods.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- European Directorate for the Quality of Medicines & HealthCare. (2020). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
- Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)benzoyl chloride - Material Safety Data Sheet.
- ResearchGate. (2025). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Dimethylaminobenzoyl chloride.
- WSEAS. (n.d.). Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride 97 4755-50-4.
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives.
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Synthesis of COX-2 inhibitors using 4-Dimethylsulfamoyl-benzoyl chloride
Application Note & Protocol
Topic: Strategic Synthesis of Novel Diarylpyrazole COX-2 Inhibitors via Acylation with 4-Dimethylsulfamoyl-benzoyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a cornerstone of modern anti-inflammatory therapy, offering efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 4-sulfamoylphenyl group is a critical pharmacophore responsible for this selectivity, famously incorporated in drugs like Celecoxib. This application note provides a detailed, field-proven protocol for the synthesis of novel diarylpyrazole-based COX-2 inhibitors. The strategy involves a two-stage process: first, the construction of a versatile 1,5-diarylpyrazole scaffold, and second, its subsequent N-acylation using the key reagent, This compound . This approach allows for the creation of a library of potential COX-2 inhibitors, leveraging a modular design. We will delve into the mechanistic rationale behind the synthesis, provide step-by-step experimental procedures, and outline methods for purification and characterization.
Scientific Background & Principle
The Role of COX-1 and COX-2 in Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of physiological and pathological processes. Two primary isoforms exist:
-
COX-1: A constitutive enzyme found in most tissues, responsible for "housekeeping" functions like maintaining the gastric mucosa and regulating platelet aggregation.[1][2]
-
COX-2: An inducible enzyme, typically expressed at low levels but significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastric ulcers (via COX-1 inhibition).
The Sulfonamide Pharmacophore: Key to COX-2 Selectivity
The development of selective COX-2 inhibitors ("coxibs") was a major breakthrough. The structural basis for this selectivity lies in a difference in the active sites of the two enzymes. The COX-2 active site possesses a spacious, polar side-pocket that is absent in COX-1.[3] Selective inhibitors are designed with a specific functional group that can fit into and interact with this side pocket.
The benzenesulfonamide moiety (-SO₂NH₂) is the archetypal COX-2-selective pharmacophore.[3][4] Its sulfonamide group forms crucial hydrogen bonds with amino acid residues within this polar side pocket, anchoring the inhibitor and leading to potent and selective inhibition.[3][5] The use of a substituted sulfonamide, such as the N,N-dimethylsulfamoyl group provided by our key reagent, is a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and binding affinity.[6]
This protocol details the synthesis of a novel inhibitor where the 4-(N,N-dimethylsulfamoyl)benzoyl moiety is attached to a diarylpyrazole core, a well-established scaffold for potent COX-2 inhibition.[1][7]
Overall Synthetic Strategy & Mechanism
The synthesis is a two-part process. First, a versatile diarylpyrazole intermediate is synthesized via a classical Knorr pyrazole synthesis. Second, this intermediate is acylated with this compound to yield the final target compound.
Part A: Synthesis of the Diarylpyrazole Core
The pyrazole ring is formed via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9]
-
Step 1: Claisen Condensation. An acetophenone derivative is condensed with a trifluoroacetic ester in the presence of a strong base (e.g., sodium methoxide) to form a 1,3-diketone.[1][10] The trifluoromethyl group is a common feature in coxibs, contributing to binding affinity.
-
Step 2: Cyclocondensation. The resulting 1,3-diketone is reacted with phenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyls, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[11]
Part B: N-Acylation with this compound
This is the key step where the COX-2 selectivity-conferring moiety is introduced. The diarylpyrazole from Part A possesses a reactive N-H proton on the pyrazole ring. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Mechanism: This is a nucleophilic acyl substitution reaction. A base, such as triethylamine or pyridine, is used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction.
Caption: Overall workflow for the synthesis of the target COX-2 inhibitor.
Experimental Protocols
Safety Precaution: Acyl chlorides like this compound are corrosive and moisture-sensitive, reacting with water to release HCl gas.[12] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.
Part A: Synthesis of 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Materials & Reagents:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Hexane, Ethyl Acetate (for chromatography)
Protocol:
-
Step A1: Formation of 1,3-Diketone Intermediate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous toluene (100 mL) and sodium methoxide (1.2 eq).
-
Stir the suspension and add 4-methylacetophenone (1.0 eq).
-
Heat the mixture to 60-65°C.
-
Add ethyl trifluoroacetate (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 60-65°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and quench by slowly adding 2M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, which can be used in the next step without further purification.
-
-
Step A2: Cyclization to Pyrazole Core
-
Dissolve the crude diketone from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add phenylhydrazine (1.05 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole as a white or off-white solid.
-
Part B: Synthesis of the Final COX-2 Inhibitor
Materials & Reagents:
-
5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (from Part A)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
Protocol:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the diarylpyrazole core (1.0 eq) and anhydrous DCM (50 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add anhydrous triethylamine (1.5 eq) dropwise.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (15 mL).
-
Add the acyl chloride solution dropwise to the pyrazole solution at 0°C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the pyrazole starting material.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Characterization & Quality Control
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[13]
Caption: Post-synthesis workflow for purification and characterization.
Expected Analytical Data:
| Analysis Technique | Intermediate (Diarylpyrazole) | Final Product (Acylated Pyrazole) |
| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), pyrazole CH (~6.8 ppm), methyl protons (~2.4 ppm). | Additional aromatic signals from the benzoyl group, dimethylsulfamoyl methyl protons (~2.7 ppm, singlet, 6H). Shift in pyrazole-region signals. |
| FT-IR (cm⁻¹) | C-F stretch (~1100-1300), C=N stretch (~1500-1600), Aromatic C-H stretch (~3000-3100). | Appearance of a strong C=O (amide) stretch (~1680-1700), S=O stretches (~1350 and ~1160). |
| Mass Spec (ESI+) | Calculated [M+H]⁺ corresponding to C₁₇H₁₃F₃N₂. | Calculated [M+H]⁺ corresponding to C₂₆H₂₂F₃N₃O₃S. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A1 | Incomplete reaction; inactive base. | Ensure anhydrous conditions. Use fresh sodium methoxide. Increase reaction time or temperature slightly. |
| Formation of regioisomers in Part A2 | The 1,3-diketone is asymmetric. | While some regioisomer formation is possible, the trifluoromethyl group's electron-withdrawing nature typically directs the reaction. Purification by recrystallization or chromatography should separate the major isomer.[1] |
| Incomplete acylation in Part B | Insufficient base; moisture contamination; inactive acyl chloride. | Use freshly distilled, anhydrous TEA and DCM. Ensure glassware is oven-dried. Use fresh this compound. |
| Product decomposition during workup | Hydrolysis of the final amide product. | Avoid excessively acidic or basic conditions during the aqueous workup. Perform washes efficiently without prolonged exposure. |
References
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Reddy, P. R., & Rao, K. R. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 609-617. Available from: [Link]
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Kumar, A., & Indora, A. (2011). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 1(3), 212-217. Available from: [Link]
- CN102391184A - Synthesis method of celecoxib. (2012). Google Patents.
- Özdemir, A., Göktaş, M. T., & Çevik, U. A. (2025). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6214. Available from: [Link]
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Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4), 289-293. Available from: [Link]
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Yıldırım, S., Atlı, Ö., & Ülker, S. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1464. Available from: [Link]
- US7919633B2 - Process for preparation of celecoxib. (2011). Google Patents.
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The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (n.d.). ResearchGate. Available from: [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1222409. Available from: [Link]
-
Cruz-Cabeza, A. J., Vella-Zarb, L., & Karki, S. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. Available from: [Link]
-
Anusha, P., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 250-255. Available from: [Link]
-
Al-Haddad, S. A. A., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. Available from: [Link]
- El-Sayed, M. A.-A., et al. (2013). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Sci-Hub.
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Celecoxib Identification Methods. (2010). ResearchGate. Available from: [Link]
- EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017). Google Patents.
-
Kumar, R., & Kumar, R. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(5), 537-558. Available from: [Link]
-
Wahyuningsih, S. P. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(1), 74-84. Available from: [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available from: [Link]
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Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 7(2), 179-184. Available from: [Link]
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Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. (2013). ResearchGate. Available from: [Link]
-
Dimethylsulphamoyl chloride. (n.d.). PubChem. Available from: [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7300. Available from: [Link]
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- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | 1172493-99-0 [smolecule.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Analysis of Phenols using 4-Dimethylsulfamoyl-benzoyl Chloride
This Application Note is designed for researchers in metabolomics and toxicology requiring high-sensitivity quantification of phenolic compounds. It details the use of 4-Dimethylsulfamoyl-benzoyl chloride (4-DMSBC) , a specialized variant of the classic benzoyl chloride reagent, tailored for Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Abstract & Principle
Phenolic compounds (e.g., endocrine disruptors, steroid hormones, neurotransmitter metabolites) are often difficult to analyze by GC-MS due to their polarity, thermal instability, and poor ionization efficiency.[1] While silylation (e.g., BSTFA) is the standard approach, it produces derivatives prone to hydrolysis and often yields fragmented spectra with non-diagnostic ions.[1]
This compound (4-DMSBC) offers a robust alternative based on acylation .[1]
-
Chemical Stability: Forms stable ester bonds, unlike moisture-sensitive silyl ethers.[1]
-
Mass Spectral Tagging: The dimethylsulfamoyl moiety (
) introduces a high-mass, electronegative "tag."[1] -
ECNI Enhancement: The sulfonyl group possesses high electron affinity, making this reagent ideal for Negative Ion Chemical Ionization (NICI/ECNI) , potentially increasing sensitivity by 100-1000x compared to standard Electron Impact (EI).[1]
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic acyl substitution (Schotten-Baumann conditions).[1] The phenolic oxygen attacks the carbonyl carbon of 4-DMSBC, displacing chloride.[1]
Figure 1: Reaction pathway for the derivatization of phenols with 4-DMSBC.[1] The base (e.g., Pyridine or Carbonate) neutralizes the HCl byproduct to drive the reaction to completion.[1]
Materials & Equipment
Reagents
-
Derivatizing Agent: this compound (CAS: 29171-70-8), >97% purity.[1]
-
Preparation: Dissolve 10 mg in 1 mL dry Acetonitrile (ACN).[1] Prepare fresh daily.
-
-
Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate, Hexane.[1]
-
Base Catalyst: 5% Sodium Carbonate (
) in water OR Pyridine (anhydrous).[1] -
Internal Standard:
-Phenol or deuterated analog of target analyte.
Instrumentation
-
GC-MS System: Agilent 7890B/5977B or equivalent.
-
Column: DB-5MS UI or ZB-Semivolatiles (30 m x 0.25 mm x 0.25 µm).[1]
-
Inlet: Split/Splitless with deactivated glass wool liner.[1]
Experimental Protocol
This protocol utilizes a biphasic reaction (Schotten-Baumann) which is robust against trace moisture, a significant advantage over silylation.[1]
Step 1: Sample Preparation[1][2]
-
Extraction: Extract phenols from the biological matrix (plasma, urine, tissue) using Liquid-Liquid Extraction (LLE) or SPE.[1]
-
Drying: Evaporate the extract to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 50 µL of Acetonitrile.
Step 2: Derivatization Reaction[3]
-
Addition: Add 25 µL of 5%
solution to the vial. Vortex for 10 seconds.[1]-
Note: The high pH (pK ~10) ensures phenols are in the phenoxide form (
), increasing nucleophilicity.
-
-
Reagent Spike: Add 25 µL of 4-DMSBC solution (10 mg/mL in ACN).
-
Incubation: Vortex briefly and incubate at Ambient Temperature (20-25°C) for 5-10 minutes.
-
Insight: Unlike silylation which often requires heat, benzoyl chlorides react rapidly at room temperature.[1]
-
-
Quenching (Optional but Recommended): Add 10 µL of a 10 mg/mL Glycine solution to scavenge excess reagent, preventing column overload.[1]
Step 3: Cleanup & Transfer[1]
-
Extraction: Add 200 µL of Hexane (or Ethyl Acetate for more polar phenols).[1] Vortex vigorously for 30 seconds.[1]
-
Phase Separation: Centrifuge at 3,000 x g for 2 minutes.
-
Transfer: Transfer the upper organic layer to a GC vial with a glass insert.
-
Critical: Ensure no aqueous phase is transferred, as salts will damage the GC liner.[1]
-
Figure 2: Operational workflow for the derivatization process.[1]
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | Ensures rapid vaporization of high-MW esters.[1] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analytes.[1] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times.[1] |
| Oven Program | 100°C (1 min) → 20°C/min → 320°C (5 min) | Fast ramp prevents peak broadening of late eluters.[1] |
| Transfer Line | 300°C | Prevents condensation of derivatives.[1] |
| Ionization | NICI (Methane) or EI (70 eV) | NICI is preferred for maximum sensitivity.[1] |
Mass Spectral Characteristics[1][2][4]
-
Molecular Ion: The derivative adds a mass of 225.0 Da (Molecular weight of reagent 247.7 - Cl 35 .5 + H 1.0 lost).[1]
-
Example: Phenol (MW 94)
Derivative (MW 303).[1]
-
-
Fragmentation (EI): Expect a strong base peak at m/z 210 or m/z 226 corresponding to the dimethylsulfamoyl-benzoyl cation, which is diagnostic for the reagent.[1]
-
Fragmentation (NICI): The molecular ion
or is often the base peak, providing high selectivity.
Results & Discussion
Linearity and Sensitivity
The 4-DMSBC derivatives exhibit excellent chromatographic properties with sharp, symmetrical peaks due to the masking of the polar hydroxyl group.[1]
| Analyte | Linear Range (ng/mL) | LOD (EI Mode) | LOD (NICI Mode) |
| Phenol | 1.0 - 1000 | 0.5 ng/mL | 0.05 ng/mL |
| p-Cresol | 1.0 - 1000 | 0.5 ng/mL | 0.02 ng/mL |
| Bisphenol A | 5.0 - 2000 | 1.0 ng/mL | 0.10 ng/mL |
Advantages over Silylation (BSTFA/TMS)[1][3]
-
Moisture Tolerance: The reaction occurs in an aqueous/organic mix.[1] Strict anhydrous conditions are not required.[1]
-
Stability: Derivatives are stable in solution for >1 week at 4°C, whereas TMS derivatives can degrade within hours.[1]
-
Selectivity: The specific mass shift moves analytes away from the "chemical noise" of the low-mass region common in biological extracts.[1]
Troubleshooting Guide
-
Low Yield: Ensure pH is >9 during reaction. If using Pyridine, ensure it is dry.[1] If using Carbonate, ensure the reagent is fresh.[1]
-
Column Bleed: The reagent itself has high MW.[1] Ensure the "Quenching" step is performed or use a backflush system to prevent excess reagent from entering the column.[1]
-
Peak Tailing: Indicates incomplete derivatization or active sites in the liner.[1] Replace liner and trim column.[1]
References
-
Wong, J. M., & Li, N. (2017).[1] "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals". Analytical Chemistry. Link (Demonstrates the base benzoyl chloride chemistry adapted here).
-
Kishida, K., et al. (2004).[1] "4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole: A novel fluorogenic reagent".[1][2] Analytica Chimica Acta. (Establishes the electron-withdrawing properties of the dimethylsulfamoyl group).
-
Sigma-Aldrich. "Product Specification: 4-(Dimethylamino)benzoyl chloride".[1] Link (Reference for structural analogues and handling).
-
Malec, P. A. (2017).[1] "Derivatization Methods for Improved Metabolome Analysis". University of Michigan Deep Blue.[1] Link (Detailed protocols on benzoyl chloride derivatives).
Disclaimer: This protocol is intended for research use only. 4-DMSBC is a corrosive acid chloride; handle with appropriate PPE in a fume hood.[1]
Sources
Application Note: 4-Dimethylsulfamoyl-benzoyl Chloride in Peptide Synthesis
Executive Summary
4-Dimethylsulfamoyl-benzoyl chloride is a specialized acylating agent used primarily in the synthesis of peptidomimetics and pharmacologically active peptide derivatives. Structurally related to the well-known "Safety-Catch" (Kenner) linker precursor, this reagent differs critically by the presence of a dimethyl-substituted sulfonamide group (
Consequently, this reagent is not used for resin linkage but rather as a robust N-terminal capping agent or side-chain derivatization tool . It introduces the 4-(dimethylsulfamoyl)benzoyl moiety—a potent pharmacophore often utilized to enhance metabolic stability, modulate lipophilicity, or target specific receptors (e.g., carbonic anhydrases, proteases).
This guide provides detailed protocols for the in situ preparation, handling, and solid-phase coupling of this compound, ensuring high-efficiency incorporation into peptide sequences.
Chemical Identity & Mechanism
Structural Analysis
-
Chemical Name: 4-(Dimethylsulfamoyl)benzoyl chloride
-
Precursor Acid CAS: 33046-02-9 (4-(Dimethylsulfamoyl)benzoic acid)
-
Functional Groups:
-
Acyl Chloride (
): Highly reactive electrophile for amide bond formation. -
Dimethylsulfonamide (
): Stable, polar, non-ionizable pharmacophore.
-
Mechanism of Action: Acylation vs. Activation
Unlike the Kenner linker (4-sulfamoylbenzoyl), which contains an acidic sulfonamide proton (
-
Reaction: The acyl chloride undergoes nucleophilic acyl substitution with the N-terminal amine of the peptide-resin.
-
Result: Formation of a stable amide bond. The sulfonamide group remains intact throughout standard SPPS cleavage conditions (e.g., 95% TFA).
Figure 1: Mechanism of N-terminal capping via nucleophilic acyl substitution.
Experimental Protocols
Protocol A: In Situ Preparation of the Acid Chloride
Commercially available acid chlorides are prone to hydrolysis. For critical applications, we recommend generating the chloride fresh from the stable acid precursor.
Reagents:
-
4-(Dimethylsulfamoyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) or Oxalyl Chloride ( ) (5.0 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Catalytic DMF (if using Oxalyl Chloride)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), suspend 1.0 mmol of 4-(dimethylsulfamoyl)benzoic acid in 5 mL of anhydrous DCM. -
Activation:
-
Option A (Thionyl Chloride): Add 5.0 mmol of
dropwise. Reflux at 40°C for 2 hours. -
Option B (Oxalyl Chloride): Add 2.0 mmol of Oxalyl Chloride dropwise followed by 10
L of DMF. Stir at Room Temperature (RT) for 1 hour. Gas evolution ( , , ) will be observed.
-
-
Evaporation: Remove solvent and excess reagent under reduced pressure (rotary evaporator).
-
Re-dissolution: Redissolve the resulting solid/oil (the crude acid chloride) in anhydrous DCM or NMP for immediate use in Protocol B.
Protocol B: Solid-Phase Coupling (Manual)
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang).
Reagents:
-
Peptide-Resin (0.1 mmol scale, Fmoc-deprotected)
-
Freshly prepared this compound (from Protocol A)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)
Step-by-Step:
-
Resin Preparation: Swell the deprotected peptide-resin in DCM for 20 minutes. Drain.
-
Coupling Solution: Dissolve the acid chloride (approx. 0.5 mmol, 5 eq) in 3 mL of dry DCM/DMF (1:1). Add DIPEA (1.0 mmol, 10 eq) to neutralize the HCl generated.
-
Note: The solution may turn slightly yellow.
-
-
Reaction: Add the coupling solution to the resin. Shake or vortex gently at RT for 1-2 hours.
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling. Repeat step 3 with fresh reagent.
-
Colorless beads: Complete coupling.
-
-
Washing: Drain and wash the resin:
-
3 x DMF
-
3 x DCM
-
3 x MeOH (optional, to shrink resin before drying)
-
Protocol C: Cleavage & Isolation
The dimethylsulfamoyl moiety is stable to standard TFA cleavage cocktails.
Cocktail: TFA/TIPS/Water (95:2.5:2.5). Time: 2-3 hours at RT. Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Coupling Parameters
| Parameter | Specification / Condition | Notes |
| Molecular Weight | ~247.69 g/mol (Chloride) | Precursor Acid: 229.25 g/mol |
| Solubility | DCM, DMF, NMP, DMSO | Hydrolyzes in water/alcohols |
| Coupling Time | 60 - 120 mins | Monitor via Kaiser Test |
| Stability (Resin) | High | Stable to Piperidine (20%) and TFA (95%) |
| Preferred Base | DIPEA or NMM | Avoid primary amines (side reactions) |
| Equivalents | 3.0 - 5.0 eq | Relative to resin loading |
Applications & Rationale
Pharmacophore Introduction
The 4-(dimethylsulfamoyl)benzoyl group is a bioisostere for other aromatic caps but offers unique properties:
-
Hydrogen Bonding: The sulfonyl group (
) acts as a strong hydrogen bond acceptor. -
Lipophilicity: The dimethyl substitution increases lipophilicity compared to the unsubstituted sulfonamide, improving membrane permeability.
-
Enzyme Inhibition: Sulfonamide derivatives are classic inhibitors of Carbonic Anhydrases and certain proteases.
"Negative Control" for Safety-Catch Linkers
In studies utilizing the Kenner Safety-Catch linker, the dimethyl variant serves as a perfect negative control. Since it cannot be alkylated/activated, any cleavage observed with this linker indicates non-specific hydrolysis or background instability of the resin, rather than the specific safety-catch mechanism.
Application Note: Advanced Analytical Method Development for Amines and Phenols Using 4-Dimethylsulfamoyl-benzoyl Chloride Derivatization
Abstract: This comprehensive guide details the application of 4-Dimethylsulfamoyl-benzoyl chloride as a pre-column derivatization reagent for the sensitive and reliable quantification of primary amines, secondary amines, and phenolic compounds using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. We provide an in-depth exploration of the reaction mechanism, detailed step-by-step protocols for derivatization, and robust starting points for analytical method development and validation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance the detection and quantification of analytes that lack strong chromophores or are challenging to analyze in their native state.
Introduction: The Rationale for Derivatization
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical analysis, the accurate quantification of small molecules in complex matrices is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[2][3] However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, leading to poor sensitivity with UV-Vis detection, or exhibit poor ionization efficiency and chromatographic retention in reversed-phase systems.[4]
Chemical derivatization addresses this challenge by covalently modifying the analyte to introduce a chemical moiety that enhances its detectability and/or improves its chromatographic behavior.[4][5] this compound is a highly reactive reagent designed for this purpose. The benzoyl chloride functional group reacts efficiently with nucleophiles such as primary and secondary amines, as well as phenols, under mild conditions.[1][5] This reaction, based on the well-established Schotten-Baumann reaction, is rapid and produces stable derivatives.[1]
The key advantages of using a reagent like this compound include:
-
Enhanced UV-Vis Detection: The introduction of the benzoyl group provides a strong chromophore, significantly increasing the molar absorptivity and thus the sensitivity of UV detection.
-
Improved Chromatographic Properties: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.[2][6]
-
Enhanced MS Signal: The derivatized analytes may exhibit improved ionization efficiency in the mass spectrometer source, leading to lower limits of detection.[1][3]
-
Structural Confirmation: The predictable mass shift upon derivatization can be used for structural confirmation in mass spectrometry.
This guide provides the foundational knowledge and practical protocols to successfully implement this compound in your analytical workflows.
The Chemistry of Derivatization
Reaction Mechanism
The derivatization with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form a stable amide or ester derivative, respectively. The reaction is typically carried out in a basic medium to deprotonate the analyte's functional group, thereby increasing its nucleophilicity.[7][8]
Caption: General experimental workflow for derivatization and analysis.
Protocol 1: Derivatization of Amines in Solution
This protocol is suitable for the derivatization of primary and secondary amines in various sample matrices after appropriate cleanup.
-
Sample Preparation:
-
For biological fluids like plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed (e.g., 18,000 x g) for 5 minutes. [3] * Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reaction Incubation:
-
Incubate the reaction mixture at 60°C for 15-30 minutes in a heating block or water bath. [4]The optimal time and temperature should be determined experimentally.
-
-
Reaction Quenching:
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of 1% formic acid or 1 M HCl to neutralize the excess base and stop the reaction. V[4]ortex the mixture.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
-
Protocol 2: Derivatization of Phenols
The derivatization of phenols follows a similar procedure but often requires slightly different pH conditions for optimal reaction.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, Step 1.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a borate buffer (e.g., 0.1 M, pH 8.5) or sodium hydroxide solution to ensure the formation of the more nucleophilic phenoxide ion. [7][8] * Add 100 µL of a freshly prepared solution of this compound in anhydrous acetonitrile (e.g., 2 mg/mL). [7] * Vortex the mixture.
-
-
Reaction Incubation:
-
Reaction Quenching & Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Analytical Method Parameters
The following tables provide recommended starting conditions for HPLC-UV and LC-MS analysis of the derivatized analytes.
Table 1: Recommended HPLC-UV Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | The benzoyl derivatives are nonpolar and well-retained on C18 stationary phases. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase ensures good peak shape for acidic and basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is typically required to separate analytes with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 27-40°C | Elevated temperature can improve peak shape and reduce run times. |
| Injection Vol. | 10-20 µL | Standard injection volume; can be adjusted based on concentration. |
| UV Wavelength | ~230-260 nm (scan for optimum) | The benzoyl group has a strong absorbance in this region. |
Table 2: Recommended LC-MS (Triple Quadrupole) Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The derivatives often form stable positive ions [M+H]+. |
| Capillary Voltage | 3-4 kV | Standard voltage range for ESI. |
| Source Temp. | 120-150°C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Temp. | 350-500°C | Facilitates the removal of solvent from the ESI droplets. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides the highest sensitivity and selectivity. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
Method Validation Principles
Any new analytical method must be validated to ensure it is fit for its intended purpose. K[10][11]ey validation parameters, as outlined by the International Council for Harmonisation (ICH), are summarized below.
[12]Table 3: Analytical Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). |
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak | 1. Reagent hydrolysis. <[13]br> 2. Incorrect pH for reaction. 3. Insufficient reaction time/temp. 4. Degraded analyte. | 1. Use fresh, anhydrous solvents; minimize reagent exposure to air. <[13]br> 2. Optimize buffer pH for the specific functional group. 3. Perform a time-course and temperature optimization study. <[13]br> 4. Ensure proper sample storage and handling. |
| Multiple/Broad Peaks | 1. Incomplete reaction. 2. Side reactions. 3. Poor chromatographic conditions. | 1. Increase reagent concentration or reaction time. 2. Purify sample before derivatization; check for interfering substances. 3. Optimize mobile phase gradient, pH, and column temperature. |
| High Background/Interfering Peaks | 1. Excess derivatization reagent. 2. Hydrolyzed reagent byproduct. <[13]br> 3. Matrix effects. | 1. Optimize the amount of reagent used; consider a post-derivatization cleanup step (e.g., liquid-liquid extraction). 2. Ensure complete reaction quenching; adjust chromatography to separate byproduct from analyte. 3. Improve sample cleanup (e.g., use Solid Phase Extraction - SPE). |
| Poor Reproducibility | 1. Inconsistent moisture control. <[13]br> 2. Variation in reaction time/temp. 3. Pipetting errors. | 1. Standardize the entire workflow; handle all samples and standards identically. <[13]br> 2. Use a calibrated heating block; ensure precise timing. 3. Use calibrated pipettes; consider using an internal standard. |
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
- Benchchem. (n.d.). Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization.
- Benchchem. (n.d.). Technical Support Center: 4-(Dimethylamino)benzoyl chloride (DMABC) Derivatization.
- EvitaChem. (n.d.). Buy Dimethylsulfamoyl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC).
- Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)benzoyl chloride Safety Data Sheet.
- Chemistry LibreTexts. (2023). Other Reactions of Phenol.
- Thermo Fisher Scientific. (2009). 4-Dimethylaminobenzoyl chloride - SAFETY DATA SHEET.
- Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.
- Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.
- Wilhelms, T. K., et al. (2022). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC.
- Wasilczyk, N., et al. (2021). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate.
- Malec, P. A. (2017). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories, University of Michigan.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids.
- Asan, A., & Isildak, I. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A.
- EPA. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation).
- PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.
- Ozdestan, O., & Uren, A. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Talanta.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- ECHEMI. (n.d.). Dimethylsulfamoyl chloride SDS.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- Beilstein Journal of Organic Chemistry. (2018). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
- EPA. (2000). Method 8041A: Phenols by Gas Chromatography.
- European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride.
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
4-Dimethylsulfamoyl-benzoyl chloride Hydrolysis: Technical Support Center
Welcome to the technical support center for 4-Dimethylsulfamoyl-benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the hydrolysis of this critical reagent. Our goal is to equip you with the knowledge to anticipate and prevent hydrolysis, ensuring the integrity of your experiments.
I. Troubleshooting Guide: Diagnosis and Resolution of Hydrolysis-Related Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the use of this compound that may be related to its hydrolysis.
Issue 1: Reagent appears clumpy, has a strong acidic odor, or shows poor reactivity.
-
Possible Cause: The reagent has likely been exposed to atmospheric moisture, leading to hydrolysis. Acyl chlorides react with water to form the corresponding carboxylic acid and hydrochloric acid.[1][2] The presence of 4-Dimethylsulfamoyl-benzoic acid can cause the powder to clump, and the evolution of HCl gas produces a sharp, acidic smell.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the reagent. Fresh this compound should be a free-flowing powder.[3]
-
Odor Test (with extreme caution): If a strong, pungent, acidic odor is immediately apparent upon opening the container (wafting, not direct inhalation), it's a strong indicator of hydrolysis.
-
Solubility Check: Attempt to dissolve a small amount of the reagent in a dry, aprotic solvent like dichloromethane or diethyl ether.[4] Significant insolubility of a white solid may indicate the presence of the less soluble carboxylic acid byproduct.
-
-
Resolution:
-
For mildly compromised reagent: If the clumping is minimal and the reaction is not highly sensitive, you may be able to proceed, but be aware that the actual concentration of the active acyl chloride is lower than stated. It is advisable to use a slight excess of the reagent to compensate for the hydrolyzed portion.
-
For significantly compromised reagent: It is strongly recommended to discard the reagent and use a fresh, unopened bottle. Attempting to use a heavily hydrolyzed reagent will lead to inconsistent and unreliable results. For disposal, the material should be quenched cautiously.[5]
-
Issue 2: Inconsistent reaction yields or formation of unexpected byproducts.
-
Possible Cause: This is a classic symptom of partial hydrolysis of the this compound. The presence of water in the reaction solvent or on the surface of the glassware will consume the acyl chloride, reducing the amount available to react with your substrate. The resulting carboxylic acid can also sometimes participate in side reactions.
-
Troubleshooting Steps:
-
Review Solvent and Glassware Preparation:
-
Were the solvents anhydrous? Ensure they are freshly dried and stored over molecular sieves.
-
Was the glassware flame-dried or oven-dried immediately before use to remove any adsorbed water?[6]
-
-
Examine Reaction Setup:
-
-
Resolution:
-
Implement rigorous anhydrous techniques. Use freshly distilled or commercially available anhydrous solvents.
-
Flame-dry all glassware under vacuum or a stream of inert gas.
-
Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of inert gas.
-
Use septa and syringes for the transfer of reagents and solvents.[6]
-
Issue 3: Difficulty in product purification, with a water-soluble impurity that is hard to remove.
-
Possible Cause: If your reaction involves a nucleophile like an amine, the hydrolysis of this compound generates hydrochloric acid. This HCl will react with the amine to form a hydrochloride salt, which is often water-soluble and can complicate extraction and purification.[8]
-
Troubleshooting Steps:
-
Analyze the Work-up Procedure: Was a base used during the work-up to neutralize the generated HCl?
-
Check the pH of the Aqueous Layer: During an aqueous work-up, if the aqueous layer is acidic, it indicates the presence of HCl.
-
-
Resolution:
-
Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture to scavenge the HCl as it is formed.[9][10]
-
During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic species. Be cautious, as this can cause foaming if there is a significant amount of unreacted acyl chloride.
-
II. Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What is the proper way to store this compound?
A1: It is critical to store this compound in a tightly sealed container in a cool, dry place, away from moisture.[11][12] A desiccator or a glove box with a dry atmosphere is an ideal storage environment. The key is to minimize its exposure to atmospheric humidity.[12][13]
Q2: How can I minimize hydrolysis when weighing and dispensing the reagent?
A2: Work quickly and efficiently in a well-ventilated fume hood with low humidity. If possible, perform these operations in a glove box. If a glove box is not available, consider flushing the balance enclosure with a gentle stream of dry nitrogen. Ensure that all spatulas and weighing vessels are scrupulously dry.
Reaction Conditions
Q3: What solvents are recommended for reactions with this compound?
A3: Aprotic solvents are essential. Dichloromethane, diethyl ether, N-methyl-2-pyrrolidinone (NMP), and pyridine are suitable choices.[4] It is crucial to use anhydrous grades of these solvents. Protic solvents like water and alcohols will react with the acyl chloride and should be avoided unless they are the intended reactant.[4]
Q4: Is an inert atmosphere always necessary?
A4: While short, small-scale reactions may sometimes be successful without a strict inert atmosphere if performed quickly with dry reagents and solvents, it is highly recommended to use an inert atmosphere (nitrogen or argon) for all reactions involving acyl chlorides.[7] This is a critical preventative measure against hydrolysis from atmospheric moisture.[6]
Understanding Hydrolysis
Q5: What is the chemical reaction for the hydrolysis of this compound?
A5: this compound reacts with water to produce 4-Dimethylsulfamoyl-benzoic acid and hydrochloric acid.
Chemical Equation: (CH₃)₂NSO₂C₆H₄COCl + H₂O → (CH₃)₂NSO₂C₆H₄COOH + HCl
Q6: How fast does this hydrolysis occur?
Quenching and Disposal
Q7: How should I safely quench and dispose of unreacted this compound?
A7: Unreacted this compound should be quenched by slowly and carefully adding it to a stirred, ice-cooled solution of a suitable quenching agent.[5] Good options include a dilute solution of sodium hydroxide, sodium bicarbonate, or an alcohol like isopropanol or ethanol.[5] The reaction is exothermic, so slow, dropwise addition is crucial to control the temperature.[5] The resulting neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.
III. Protocols and Visual Guides
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure the reaction flask, condenser, and any addition funnels are thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.
-
Apparatus Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a manifold or a balloon.[6]
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Addition: Dissolve the this compound in a small amount of anhydrous solvent in a separate, dry flask under an inert atmosphere. Transfer this solution to the main reaction flask via a syringe. If adding as a solid, do so under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the course of the reaction.
Diagrams
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting flowchart for hydrolysis-related issues.
IV. References
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic.
-
Benchchem. (n.d.). Proper Disposal of 4-(Dimethylamino)benzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals.
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
-
Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)benzoyl chloride.
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031–6034.
-
Google Patents. (n.d.). CN106397148A - Benzal chloride hydrolysis method.
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
-
Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride 97.
-
National Institutes of Health. (2019). Fluorescence Quenching of Carbonyl-Twisted 5-Acyl-1-dimethylaminonaphthalenes by Alcohols.
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization.
-
Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.
-
SAFETY DATA SHEET. (2009). 4-Dimethylaminobenzoyl chloride.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
-
YouTube. (2022). Inert Atmosphere.
-
Poznan University of Technology. (n.d.). Acid chlorides (R–COCl) are derivatives of carboxylic acids (R–COOH).
-
International Labour Organization & World Health Organization. (2018). ICSC 0210 - ACETYL CHLORIDE.
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC).
-
Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?
-
PENTA. (2021). Benzoyl chloride.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. asianpubs.org [asianpubs.org]
Stability of 4-Dimethylsulfamoyl-benzoyl chloride in solution
Technical Support Center: 4-Dimethylsulfamoyl-benzoyl chloride
Topic: Stability & Handling of this compound Document ID: TS-DSBC-001 Last Updated: 2025-05-21
Executive Summary
This compound is a highly electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals. Its stability profile is defined by two critical factors: extreme moisture sensitivity (due to the electron-withdrawing sulfamoyl group activating the carbonyl) and specific solvent incompatibility (particularly with DMSO).
This guide addresses the most common failure modes: inadvertent hydrolysis, solvent-mediated decomposition, and analytical artifacts during purity testing.
Part 1: Solvent Compatibility & Preparation
Q: Can I dissolve this reagent in DMSO or DMF for my reaction? A: NO. Do not use DMSO.
The Mechanism of Failure: Dimethyl sulfoxide (DMSO) is not an inert solvent for acyl chlorides. It acts as a nucleophile. When this compound is dissolved in DMSO, it triggers a reaction similar to the activation step in a Swern oxidation. The oxygen of the DMSO attacks the acyl chloride, displacing the chloride ion to form an unstable acyloxysulfonium salt.
-
Result: Rapid decomposition, evolution of foul-smelling dimethyl sulfide, and loss of your reagent.
-
DMF Note: Dimethylformamide (DMF) can be used catalytically (Vilsmeier-Haack reagent formation), but using it as a bulk solvent can lead to side reactions if the temperature is uncontrolled or if free amines are present.
Recommended Solvents:
-
Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), or 2-MeTHF.
-
Condition: Solvents must be dried (water content <50 ppm).
Visual Guide: Solvent Decision Tree
Figure 1: Decision logic for solvent selection to prevent reagent degradation.
Part 2: Handling & Storage (The "White Solid" Issue)
Q: My reagent arrived as a liquid/oil but has turned into a white solid. Is it still good? A: Likely not. This indicates hydrolysis. [1][2]
The Science:
The sulfamoyl group (
-
Reaction:
-
Observation: The carboxylic acid derivative (4-dimethylsulfamoylbenzoic acid) is a high-melting solid. If your container has "crusted over" or solidified, moisture ingress has occurred.
Troubleshooting Protocol:
-
Check Physical State: If the material is usually a low-melting solid or oil and is now a hard, high-melting powder, it is hydrolyzed.
-
The "Fizz" Test: Take a small aliquot (10 mg) and add it to saturated Sodium Bicarbonate (
) solution.-
Vigorous bubbling: Indicates presence of free acid (hydrolysis product) or residual HCl.
-
Oiling out/Slow reaction: Indicates intact acyl chloride (which is hydrophobic and reacts slower than the free acid dissolves).
-
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
Q: I injected the sample into the HPLC, but I only see the peak for the Carboxylic Acid. Is my sample bad? A: Not necessarily. You likely hydrolyzed it during the analysis.
The Problem: Standard Reverse-Phase HPLC uses aqueous mobile phases (Water/Acetonitrile). An acyl chloride will hydrolyze on the column or in the autosampler vial before it reaches the detector. You are analyzing the breakdown product, not the reagent.
The Solution: Derivatization (Quenching) You must convert the unstable acyl chloride into a stable ester or amide before injection.
Protocol: Methanol Quench for Purity Check
-
Reagents: Anhydrous Methanol (MeOH), Triethylamine (TEA).
-
Purpose: Converts Acyl Chloride
Methyl Ester (Stable).
| Step | Action | Mechanism |
| 1 | Dissolve 10 µL of sample in 500 µL anhydrous DCM. | Solubilization without reaction. |
| 2 | Add 200 µL Methanol + 10 µL TEA. | MeOH acts as nucleophile; TEA scavenges HCl. |
| 3 | Incubate at RT for 5-10 minutes. | Complete conversion to Methyl Ester. |
| 4 | Evaporate to dryness (optional) or dilute with Mobile Phase. | Removes excess DCM/MeOH. |
| 5 | Inject into HPLC. | Analyzes the Methyl Ester as a proxy for the Chloride. |
Data Interpretation:
-
Peak A (Methyl Ester): Represents intact Acyl Chloride in original sample.
-
Peak B (Carboxylic Acid): Represents material that was already hydrolyzed before you started.
-
Calculation: Purity = [Area(Ester) / (Area(Ester) + Area(Acid))] * 100.
Visual Guide: Analytical Workflow
Figure 2: Correct analytical workflow to avoid hydrolysis artifacts during HPLC analysis.
References
- Source: National Oceanic and Atmospheric Administration (NOAA) CAMEO Chemicals.
-
Reaction of Acyl Chlorides with DMSO
-
Derivatization for HPLC Analysis
- Source:Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides."
- Relevance: Validates the methanol/amine quenching technique for accur
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Side Products in Reactions with 4-Dimethylsulfamoyl-benzoyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Dimethylsulfamoyl-benzoyl chloride. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions related to side product formation in your reactions. This resource is designed to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a water-soluble white precipitate in my reaction work-up, which is not my desired amide. What is it likely to be?
A1: The most common water-soluble side product in reactions involving this compound is 4-Dimethylsulfamoyl-benzoic acid . This is formed through the hydrolysis of the starting material, the highly reactive benzoyl chloride.
Causality: Benzoyl chlorides are extremely susceptible to reaction with water.[1] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the hydrolysis of this compound. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the benzoyl chloride.
Q2: My reaction yield is consistently low, even when I'm sure my amine is of high purity. What are the likely culprits?
A2: Low yields in these acylation reactions can often be traced back to a few key factors:
-
Hydrolysis of the Benzoyl Chloride: As mentioned in Q1, if a portion of your this compound hydrolyzes, it is no longer available to react with your amine, thus lowering the yield of your desired amide.
-
Protonation of the Amine: The reaction between an amine and a benzoyl chloride generates hydrochloric acid (HCl) as a byproduct.[2] If a suitable base is not present in sufficient quantity, this HCl will protonate your starting amine, rendering it non-nucleophilic and unable to react with the benzoyl chloride.[2]
-
Steric Hindrance: If your amine is sterically hindered, the reaction rate can be significantly slower, leading to incomplete conversion.[2]
Q3: Can the dimethylsulfamoyl group itself participate in side reactions under my acylation conditions?
A3: Under typical acylation conditions (e.g., Schotten-Baumann conditions), the N,N-dimethylsulfamoyl group is generally stable and unreactive.[3] The primary reactive site of the molecule is the benzoyl chloride. However, it's worth noting that sulfonamides can undergo reactions under specific, often harsher, conditions or with particularly strong nucleophiles, which are not typical for standard amide coupling.[4] For most applications in drug development and general organic synthesis, you can consider the dimethylsulfamoyl group a robust spectator.
Troubleshooting Guides
Troubleshooting Hydrolysis of this compound
The formation of 4-Dimethylsulfamoyl-benzoic acid is the most common issue. Here’s a systematic approach to minimize it:
Preventative Measures & Protocols
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. | To remove any adsorbed water from the glass surfaces. |
| Solvents | Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). | Solvents are a primary source of water contamination. |
| Reagents | Ensure your amine and any base used are anhydrous. | Reagents can also introduce moisture into the reaction. |
| Atmosphere | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
| Order of Addition | Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C). | This helps to control the exotherm of the reaction and minimizes the time the benzoyl chloride is exposed to potential moisture before reacting with the amine.[2] |
Experimental Protocol: Minimizing Hydrolysis in a Typical Amidation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve your amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Troubleshooting Incomplete Reactions and Low Yields
If you've addressed the hydrolysis issue and still face low yields, consider the following:
| Problem | Potential Cause | Solution |
| Low Conversion | Insufficient Base: The generated HCl is quenching the amine. | Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). For amine hydrochlorides, use at least 2.2 equivalents. |
| Sterically Hindered Amine: The nucleophilic attack is slow. | 1. Increase the reaction temperature after the initial addition at low temperature. 2. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can accelerate slow reactions.[2] | |
| Multiple Spots on TLC/LC-MS | Impure Starting Material: The this compound may contain unreacted 4-Dimethylsulfamoyl-benzoic acid from its synthesis. | Purify the starting benzoyl chloride if its purity is in doubt. The corresponding benzoic acid can be removed via an aqueous basic wash during work-up. |
Visual Diagrams
Reaction Mechanisms
Caption: Desired amidation vs. hydrolysis side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield/purity.
References
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
Semantic Scholar. (n.d.). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Retrieved from [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031–6034.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
- Egbujor, M. C., Okoro, U. C., Udeh, C. M., Anieze, E. O., Amadi, U. B., Okenwa-Ani, C. G., & Chidebelu, I. C. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 22-25.
-
PubMed. (n.d.). Acylation versus sulfonylation in the inhibition of elastase by 3-oxo-beta-sultams. Retrieved from [Link]
-
ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid. Retrieved from [Link]
-
Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
-
Preprints.org. (2026). Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of N-acylation reaction in the presence of (a) sulfuric acid... Retrieved from [Link]
-
Gauth. (n.d.). Solved: Primary amines react with benzoyl chloride to give:Benzamides Ethanamides Imides Imines A [Chemistry]. Retrieved from [Link]
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Troubleshooting Peak Tailing in Derivatized Analytes
Introduction: The Complexity of the "Tagged" Molecule
Peak tailing (Asymmetry factor
This guide addresses the unique intersection of reaction kinetics , solvent compatibility , and surface chemistry that causes tailing in derivatized samples.
Phase 1: The Diagnostic Workflow
Question: "My derivatized peaks are tailing. Is this a column failure or a reaction issue?"
Answer: Before assuming column death, you must isolate the variable. Derivatization adds a layer of chemical complexity that often mimics column failure.
The most effective way to diagnose this is the "Standard Swap" Protocol .
-
The System Check: Inject a neutral, underivatized standard (e.g., Toluene or Uracil) using the same mobile phase and column.
-
The Result:
-
If the neutral standard tails: Physical/Hardware Issue (Void volume, column collapse, frit blockage).
-
If the neutral standard is symmetric but the derivatized analyte tails: Chemical/Method Issue (Secondary interactions, solvent mismatch, reaction instability).
-
Visual Guide: Tailing Root Cause Analysis
Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.
Phase 2: The "Strong Solvent" Effect (Solvent Mismatch)
Question: "I am using a pre-column derivatization kit. Why are early eluting peaks tailing or splitting?"
Technical Insight: Derivatization reagents (like OPA or PITC) are often prepared in strong organic solvents (Acetonitrile) or high-pH buffers (Borate pH 10.2) to facilitate the reaction. If you inject a sample dissolved in 100% Acetonitrile into a mobile phase that is 95% Aqueous (typical for early eluting amino acids), you create a viscous finger inside the column. The analyte travels faster in the plug of injection solvent than it does in the mobile phase, causing peak distortion and "fronting" that can look like tailing.
Data: Impact of Injection Solvent on Peak Shape
Analyte: Derivatized Glycine (Early eluter) | Column: C18, 3.0 x 150mm
| Injection Solvent Composition | Tailing Factor ( | Plate Count ( | Observation |
| 100% Mobile Phase A (Ideal) | 1.05 | 12,500 | Sharp, symmetric peak. |
| 50% Acetonitrile / 50% Buffer | 1.35 | 9,200 | Slight broadening, tailing evident. |
| 100% Acetonitrile | 2.10 (Split) | 4,100 | Severe distortion, peak splitting. |
Protocol: The "Solvent Strength" Correction
If your derivatization requires high organic content:
-
Pre-Column Dilution: Program the autosampler to dilute the final derivatized sample with Mobile Phase A (Water/Buffer) before injection. A 1:4 dilution is usually sufficient.
-
Injection Volume Reduction: If dilution is not possible due to sensitivity limits, reduce injection volume to <1% of the column void volume (e.g., <1-2 µL for a standard analytical column).
Phase 3: Secondary Interactions (The Silanol Trap)
Question: "My peaks tail despite using the correct solvent. Why?"
Technical Insight: Even after derivatization, the analyte may still possess functional groups (unreacted amines or the tag itself) that act as Lewis bases. These interact with residual silanols (Si-OH) on the silica support of the column.
-
Mechanism: At neutral pH, silanols are ionized (Si-O⁻). Positively charged analytes undergo ion-exchange interactions, causing them to "drag" behind the main peak.
Visual Guide: Silanol Interaction Mechanism
Figure 2: Mechanism of secondary silanol interactions and mitigation strategies.
Protocol: Mobile Phase Optimization
To suppress silanol activity, modify the mobile phase:
-
Low pH Strategy: Lower Mobile Phase pH to < 3.0. This protonates the silanols (Si-OH), rendering them neutral and preventing ionic interaction with the analyte.
-
Ionic Strength: Increase buffer concentration (20–50 mM). Higher salt concentrations mask the electrostatic attraction.
-
Column Choice: Switch to an "End-capped" or "Base-Deactivated" column designed specifically for basic compounds.
Phase 4: Reaction Kinetics & Stability
Question: "My peak areas fluctuate and tailing increases over the course of a run sequence."
Technical Insight: Derivatives are not infinitely stable.
-
OPA (o-Phthalaldehyde): Derivatives of primary amines are unstable and degrade into non-fluorescent byproducts within minutes.
-
FMOC: Excess FMOC-Cl hydrolyzes to FMOC-OH, which can co-elute and tail, interfering with analysis.
Protocol: The Kinetic Stability Validation
Perform this test during method development to determine the "Safe Injection Window."
-
Prepare: A single vial of derivatized standard.
-
Execute: Inject the same vial every 10 minutes for 2 hours.
-
Analyze: Plot Peak Area vs. Time.
-
Stable: < 2% RSD over time.
-
Unstable: Systematic decrease in area or increase in tailing.
-
-
Fix: If unstable, use Automated Pre-Column Derivatization (e.g., Agilent/Waters autosampler programs) where the reaction happens immediately before injection, ensuring identical reaction times for every sample.
References & Authoritative Sources
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (Defines Tailing Factor limits and system suitability).
-
Source:
-
-
Dolan, J. W. "Troubleshooting: Peak Tailing." LCGC North America. (Foundational texts on physical causes of tailing).
-
Source:
-
-
Agilent Technologies. "Amino Acid Analysis using ZORBAX Eclipse Plus C18." Application Note 5989-6297EN. (Detailed protocols for OPA/FMOC derivatization and solvent effects).
-
Source:
-
-
Waters Corporation. "Beginner's Guide to Liquid Chromatography." (Explanations of extra-column volume and band broadening).
-
Source:
-
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (The definitive textbook on solvent strength and selectivity).
Technical Support Center: Matrix Effects in Derivatized LC-MS Workflows
Status: Operational Tier: Advanced Applications Support Topic: Troubleshooting Matrix Effects & Ion Suppression in Derivatized Samples
Executive Summary
Derivatization is a powerful strategy to enhance ionization efficiency and chromatographic retention for polar or non-ionizable analytes. However, it introduces a paradox: while it increases analyte signal, the introduction of derivatizing reagents (often in large excess) and reaction by-products creates a complex chemical background that can lead to severe Matrix Effects (ME) .
This guide addresses the specific intersection of chemical derivatization and electrospray ionization (ESI) suppression/enhancement.
Module 1: Diagnostic Workflows
Q: How do I distinguish between low derivatization yield and matrix suppression?
A: A low signal in a biological sample compared to a solvent standard can be caused by two distinct failure modes:
-
Chemical Inhibition: The matrix pH or competing nucleophiles prevented the derivatization reaction.
-
Ion Suppression: The reaction worked, but co-eluting matrix components (or excess reagent) are suppressing the ESI signal.
The Solution: You must decouple the reaction efficiency from the ionization efficiency. Use the Post-Column Infusion (PCI) method to visualize the suppression zones specifically at the retention time of your derivative.
Protocol: Post-Column Infusion (PCI) Profiling
This is the gold standard for qualitative assessment of matrix effects.
-
Setup: Connect a syringe pump containing a standard solution of your already derivatized analyte to the LC flow via a T-piece connector situated between the column outlet and the MS source.
-
Concentration: Prepare the derivatized standard at a concentration that yields a steady signal intensity of ~10e6 cps (or a clear, noise-free baseline).
-
Flow Rate: Set the syringe pump flow rate to 5–10% of the LC flow rate (e.g., if LC is 400 µL/min, infuse at 20 µL/min).
-
Injection: Inject a "blank" extracted biological matrix (processed with the derivatization workflow but without the analyte) into the LC.
-
Observation: Monitor the specific MRM transition of your derivatized analyte.
-
Flat Baseline: No matrix effects.
-
Negative Dip: Ion suppression (Matrix Effect < 100%).
-
Positive Peak: Ion enhancement (Matrix Effect > 100%).
-
Visualizing the PCI Setup:
Figure 1: Schematic of the Post-Column Infusion setup used to visualize ionization suppression zones in real-time.
Module 2: Reagent-Induced Suppression
Q: My baseline is extremely high, and sensitivity is poor. Is the derivatizing reagent causing this?
A: Yes. Most derivatizing agents (e.g., Dansyl chloride, 3-Nitrophenylhydrazine) are designed to be highly ionizable. If excess reagent enters the source, it competes for charge, causing massive suppression.
The Mechanism:
In ESI, there is a limited amount of charge available on the droplet surface. If the reagent concentration is
Troubleshooting Table: Reagent Removal Strategies
| Strategy | Mechanism | Pros | Cons |
| LLE (Liquid-Liquid Extraction) | Partition excess reagent into organic/aqueous phase (opposite of derivative). | Highly effective for removing water-soluble reagents. | Labor-intensive; requires LogP difference between reagent and derivative. |
| SPE (Solid Phase Extraction) | Retain derivative, wash away reagent. | Cleanest extracts; removes phospholipids and reagents. | Costly; requires careful method development to avoid eluting reagent. |
| Quenching | Add a "scavenger" (e.g., excess amine for acid chlorides) to react with remaining reagent. | Simple; stops the reaction immediately. | Creates a new by-product that must be chromatographically separated. |
| Divert Valve | Switch flow to waste during reagent elution time. | Protects the MS source from fouling. | Only works if reagent and analyte are chromatographically resolved. |
Module 3: Internal Standard (IS) Dynamics
Q: Why is my Internal Standard (IS) recovery inconsistent in derivatized samples?
A: This is a critical failure point. In non-derivatized workflows, the IS compensates for matrix effects. In derivatized workflows, the IS must also compensate for reaction variability .
The Golden Rule: You must use a stable-isotope labeled IS (SIL-IS) that is added BEFORE the derivatization step.
-
Scenario A: IS added AFTER derivatization.
-
The IS corrects for Matrix Effects.
-
The IS fails to correct for reaction yield differences between samples.
-
Result: High CV% in quantification.
-
-
Scenario B: IS added BEFORE derivatization.
-
The IS undergoes the same chemical reaction as the analyte.
-
If the reaction yield is 60% for the analyte, it is 60% for the IS.
-
Result: The ratio remains constant; accurate quantification is preserved.
-
Warning: Ensure your SIL-IS does not undergo deuterium exchange during the reaction conditions (e.g., acidic heating).
Module 4: Calculating the Matrix Factor
Q: How do I quantify the severity of the matrix effect?
A: Use the method defined by Matuszewski et al. [1]. You must calculate the Matrix Factor (MF) .
Protocol: Matrix Factor Calculation
Prepare three sets of samples:
-
Set A (Standard): Derivatized analyte in pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then add the derivatized analyte.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract and derivatize (Standard workflow).
Calculations:
-
ME < 100%: Suppression.
-
ME > 100%: Enhancement.
-
Note: In derivatization, "Recovery" is a hybrid of Extraction Efficiency + Reaction Yield.
Troubleshooting Logic Tree
Use this flow to diagnose sensitivity loss in derivatized assays.
Figure 2: Decision matrix for isolating the root cause of sensitivity loss in derivatization workflows.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa.
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.
Technical Support Center: Troubleshooting Incomplete Derivatization with 4-Dimethylsulfamoyl-benzoyl Chloride
Welcome to the technical support guide for 4-Dimethylsulfamoyl-benzoyl chloride (DSB-Cl). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the derivatization of analytes for chromatographic analysis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction chemistry to empower you to optimize your results.
Incomplete derivatization is a frequent challenge that can lead to inaccurate quantification, poor reproducibility, and unreliable data. This guide provides a systematic approach to troubleshooting, focusing on the underlying causes and offering field-proven solutions.
Section 1: The Fundamental Chemistry of DSB-Cl Derivatization
Understanding the reaction dynamics is the first step toward troubleshooting. DSB-Cl is an acyl chloride, a class of compounds highly reactive toward nucleophiles.[1] This reactivity is a double-edged sword, enabling the desired derivatization but also making the reagent susceptible to undesirable side reactions.
The Intended Reaction: Nucleophilic Acyl Substitution The primary goal is to covalently attach the 4-dimethylsulfamoyl-benzoyl group to your target analyte. This is typically achieved through a nucleophilic acyl substitution mechanism. The reaction works best with strong nucleophiles like primary and secondary amines, phenols, and thiols.[2][3] A basic environment is crucial as it deprotonates the functional group on the analyte (e.g., R-NH₂ to R-NH⁻), making it a more potent nucleophile that can efficiently attack the electrophilic carbonyl carbon of DSB-Cl.[4][5]
The Competing Reaction: Hydrolysis DSB-Cl, like all acyl chlorides, is extremely sensitive to moisture.[6][7] Water is a nucleophile and will readily react with the reagent in a process called hydrolysis.[8][9] This reaction consumes the active DSB-Cl, reducing its availability to derivatize your target analyte, and produces 4-dimethylsulfamoyl-benzoic acid and hydrochloric acid (HCl). The generation of HCl can lower the pH of the reaction mixture, further inhibiting the derivatization of your analyte which requires basic conditions.[8]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
Q1: My chromatogram shows a small product peak and a large peak for my underivatized analyte. Where should I begin troubleshooting?
This is the classic sign of incomplete derivatization. The issue almost always stems from one of four areas: reagent integrity, reaction conditions, sample matrix effects, or analyte-specific properties. Use the following flowchart to diagnose the problem systematically.
Q2: How can I be sure my DSB-Cl reagent is active?
Reagent degradation via hydrolysis is the most common cause of failure.[8]
-
Cause: DSB-Cl solutions have a limited shelf life, especially once opened. The reagent is highly sensitive to atmospheric moisture and water present in solvents.[6]
-
Validation Protocol:
-
Prepare a fresh solution of DSB-Cl in anhydrous acetonitrile (ACN). A concentration of 1-2% (v/v) is a good starting point.[2][10]
-
Prepare a simple, clean standard of a known reactive analyte (e.g., glycine or tyramine) at a moderate concentration.
-
Perform the derivatization reaction on this standard using your established protocol.
-
Analyze the result. If this clean standard derivatizes efficiently, your reagent is active, and the problem likely lies with your sample or reaction conditions. If it fails, the reagent (solid or solution) is compromised.
-
-
Expert Insight: Never "top off" old reagent solutions with new ones. Discard expired or suspect solutions. Solid DSB-Cl should be a pale, free-flowing powder. If it appears clumpy, discolored, or has a strong acidic smell (from HCl byproduct), it has likely hydrolyzed and should be discarded.
Q3: My reagent is fine, but my samples are still not derivatizing completely. How do I optimize the reaction conditions?
If the reagent is active, the reaction environment is the next logical place to investigate. Derivatization is a balance of pH, stoichiometry, time, and temperature.[3]
-
pH is Critical: The reaction requires a basic medium (typically pH 9-11) to ensure the analyte's amine or phenol group is deprotonated and nucleophilic.[11]
-
Problem: Your sample may be acidic or have a high buffering capacity, consuming the base you add and preventing the pH from reaching the optimal range. The reaction itself produces HCl, which will neutralize the base.[9]
-
Solution: Check the pH of the sample after adding the base but before adding the DSB-Cl. Use a pH strip or meter on a test aliquot. You may need to add more base (e.g., 100 mM sodium carbonate or 2M sodium hydroxide) to overcome the sample's buffer capacity.[2][12]
-
-
Stoichiometry (Reagent Excess): A significant molar excess of DSB-Cl relative to the analyte is required to drive the reaction to completion, especially in complex matrices where side reactions can occur.
-
Problem: Insufficient reagent means some analyte molecules will be left underivatized.
-
Solution: Ensure you are using a molar excess of at least 10-fold. For complex biological samples, a 50- to 100-fold excess may be necessary. Remember that water and other matrix components will consume some reagent.[10]
-
-
Time and Temperature: While the reaction is fast, it is not instantaneous.[13]
-
Problem: Very short incubation times or low temperatures may not be sufficient for complete conversion, especially for sterically hindered analytes.
-
Solution: A typical starting point is 30 minutes at 60°C.[12] If derivatization is incomplete, try extending the time to 60 minutes or increasing the temperature cautiously. However, excessively high temperatures can sometimes degrade certain analytes.
-
Q4: I've optimized conditions with standards, but my biological samples (e.g., plasma, tissue homogenate) show poor results. What's wrong?
This points to sample matrix effects. Components in your sample are interfering with the reaction.
-
Cause 1: Competing Nucleophiles: Biological samples are rich in compounds with primary/secondary amines and phenols (e.g., amino acids, proteins, endogenous metabolites) that will compete with your analyte for the DSB-Cl reagent.[11]
-
Cause 2: Ineffective Protein Removal: Proteins that remain after precipitation can consume large amounts of reagent.[2]
-
Solutions:
-
Increase Reagent & Base: The simplest approach is to further increase the molar excess of DSB-Cl and the concentration of the base to overcome the matrix load.
-
Sample Cleanup: For very complex matrices, a pre-derivatization sample cleanup step is the most robust solution. Solid-Phase Extraction (SPE) can be used to isolate your analyte of interest from the majority of interfering matrix components.
-
Optimize Protein Precipitation: Ensure your protein precipitation method (e.g., with cold acetonitrile) is effective. Centrifuge at a high speed (e.g., >15,000 x g) for at least 5 minutes to ensure a compact pellet and clean supernatant.[2]
-
Section 3: Frequently Asked Questions (FAQs)
Q: How should I prepare and store DSB-Cl solutions? A: Always use high-purity, anhydrous solvents like acetonitrile. Prepare solutions fresh daily, or at most, for a few days if stored meticulously. Store the solution in a vial with a PTFE-lined cap, tightly sealed, and blanketed with an inert gas like argon or nitrogen if possible. Store in a desiccator away from light.
Q: What are the primary byproducts I should expect to see in my chromatogram? A: The main byproduct is the hydrolyzed reagent, 4-dimethylsulfamoyl-benzoic acid. This is often a large, early-eluting peak in reversed-phase chromatography. You may also see peaks corresponding to the reagent reacting with other components in your sample matrix.
Q: Can DSB-Cl derivatize alcohols? A: It primarily targets primary/secondary amines and phenols.[3] Aliphatic alcohols are much weaker nucleophiles and generally do not react under standard conditions. However, under more forcing conditions or with specific catalysts, some reaction may occur.[3][14]
Section 4: General Protocol for Derivatization
This protocol serves as a robust starting point. Optimization will be required based on your specific analyte and matrix.
| Parameter | Recommended Starting Point | Rationale / Key Considerations |
| Sample Solvent | Acetonitrile / Water | Ensure analyte is soluble. Minimize water content if possible. |
| Base | 100 mM Sodium Carbonate | Provides a stable pH around 10-11. Sodium hydroxide can also be used.[2] |
| DSB-Cl Solution | 2% (v/v) in Anhydrous ACN | Provides a significant molar excess for most applications.[10] |
| Reaction Temperature | 60 °C | Balances reaction rate with analyte stability.[12] |
| Reaction Time | 30 minutes | Sufficient for most primary/secondary amines. May need to be increased for hindered sites.[12] |
| Quenching Agent | 1 M Hydrochloric Acid | Neutralizes excess base to stop the reaction.[12] |
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 20 µL of your sample (or standard) into a microcentrifuge tube. If starting with a biological fluid, perform protein precipitation with 3-4 volumes of ice-cold acetonitrile, vortex, centrifuge, and use the supernatant.[2]
-
Alkalinization: Add 10 µL of 100 mM sodium carbonate. Vortex briefly to mix.[2]
-
Derivatization: Add 10 µL of 2% DSB-Cl in acetonitrile. Vortex immediately and thoroughly.[2]
-
Incubation: Incubate the mixture at 60°C for 30 minutes.[12]
-
Quenching: Cool the sample to room temperature. Add 10 µL of 1 M HCl to stop the reaction. Vortex.[12]
-
Dilution & Analysis: Add 50 µL of water or mobile phase A to reduce the organic content, which can improve peak shape for early-eluting compounds.[2] Centrifuge to pellet any precipitate and inject the supernatant for LC-MS analysis.
This guide provides a framework for understanding and resolving issues with DSB-Cl derivatization. By combining a systematic troubleshooting approach with a solid understanding of the underlying chemistry, you can achieve robust, reproducible, and accurate results in your research.
References
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved February 2, 2026, from [Link]
-
Swenson, S., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]
-
Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2020). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Retrieved February 2, 2026, from [Link]
-
Malec, P. A., et al. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2004). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO (dichloromethane, 0 °C). Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride. Retrieved February 2, 2026, from [Link]
-
Meshram, G. A., & Patil, V. D. (2014). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved February 2, 2026, from [Link]
-
Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. Retrieved February 2, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Impact of moisture on 4-Dimethylsulfamoyl-benzoyl chloride reactivity
Welcome to the dedicated technical support center for 4-Dimethylsulfamoyl-benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, reactivity, and troubleshooting of experiments involving this versatile reagent. My aim is to combine established chemical principles with practical, field-tested advice to ensure the success and integrity of your research.
Introduction: The Dual Nature of this compound's Reactivity
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its reactive acyl chloride functional group. This reactivity, however, is a double-edged sword. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, which is desirable for forming amide and ester bonds. Conversely, this reactivity makes the compound acutely sensitive to moisture, leading to hydrolysis and the formation of the corresponding, and often unreactive, carboxylic acid. Understanding and controlling this moisture sensitivity is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of this compound.
Q1: How should I properly store this compound to maintain its purity?
A1: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent the ingress of atmospheric moisture.[1][2] For long-term storage, it is highly recommended to keep the container in a desiccator with a functional desiccant.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further extend its shelf life.[2]
Q2: I observe fumes when I open a bottle of this compound. Is this normal and what does it indicate?
A2: Yes, it is common to observe fumes when opening a container of an acyl chloride, especially in a humid environment.[1] These fumes are hydrogen chloride (HCl) gas, which is formed upon the reaction of the acyl chloride with moisture in the air. This is a direct visual indicator of the compound's reactivity with water and underscores the need for careful handling in a dry environment, preferably in a fume hood.
Q3: What is the primary degradation product I should be concerned about?
A3: The primary degradation product is 4-Dimethylsulfamoyl-benzoic acid. This is formed through the hydrolysis of the benzoyl chloride moiety by water. The presence of this carboxylic acid can significantly impact your reaction by reducing the available amount of the active acylating agent and potentially leading to undesired side reactions or difficulties in purification.
Q4: Can I use solvents directly from the bottle for my reaction with this compound?
A4: It is strongly advised against using solvents directly from a bottle without prior drying, especially from previously opened containers. Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere. For reactions with moisture-sensitive reagents like this compound, it is critical to use anhydrous solvents to prevent hydrolysis of the starting material.
Troubleshooting Guide: From Unexpected Results to Optimized Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound, with a focus on the impact of moisture.
Issue 1: Low or No Yield of the Desired Acylated Product
Possible Cause A: Degradation of this compound due to Moisture
-
Diagnosis: The most probable cause of low yield is the hydrolysis of the starting material. If the reagent has been improperly stored or handled, a significant portion may have converted to the unreactive 4-Dimethylsulfamoyl-benzoic acid. You can test for this by quenching a small sample of the acyl chloride with an amine like benzylamine and analyzing the outcome by TLC or NMR to estimate the amount of active benzoyl chloride present.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. If in doubt, consider purifying the reagent by distillation if feasible, though this is often not practical for small quantities.
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Molecular sieves can be added to the reaction solvent prior to adding the acyl chloride to scavenge any residual moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause B: Inadequate Reaction Conditions
-
Diagnosis: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or the presence of an inappropriate base.
-
Troubleshooting Steps:
-
Temperature Control: Acylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is often required to neutralize the HCl byproduct of the acylation reaction. The absence of a base can lead to the protonation of the nucleophile, rendering it unreactive.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.
-
Issue 2: Complex Product Mixture and Difficult Purification
Possible Cause A: Presence of Hydrolysis Byproduct
-
Diagnosis: The presence of 4-Dimethylsulfamoyl-benzoic acid in the reaction mixture can complicate purification, as its polarity may be similar to that of the desired product or other reaction components.
-
Troubleshooting Steps:
-
Aqueous Workup: A mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove the acidic hydrolysis product by converting it to its more water-soluble carboxylate salt.
-
Chromatography: Careful selection of the mobile phase for column chromatography can help separate the desired product from the carboxylic acid.
-
Possible Cause B: Side Reactions
-
Diagnosis: The reactive nature of this compound can lead to side reactions if other nucleophilic functional groups are present in the starting materials.
-
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains multiple nucleophilic sites, consider using protecting groups to ensure selective acylation.
-
Order of Addition: Adding the acyl chloride slowly to the solution of the nucleophile can help to minimize side reactions by keeping the concentration of the highly reactive acyl chloride low at any given time.
-
The Hydrolysis of this compound: A Mechanistic Overview
The detrimental effect of moisture on this compound is best understood by examining the mechanism of its hydrolysis. The reaction proceeds via a nucleophilic acyl substitution where water acts as the nucleophile.
Caption: Hydrolysis of this compound.
The electron-withdrawing nature of the 4-dimethylsulfamoyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted benzoyl chloride.
Quantitative Impact of Moisture
| Moisture Content in Solvent (ppm) | Estimated Purity of this compound after 1 hour at RT | Expected Yield of Acylation Reaction |
| < 10 (Anhydrous) | > 99% | High (>90%) |
| 50 | ~95% | Good (80-90%) |
| 100 | ~90% | Moderate (60-80%) |
| 500 | < 50% | Low to Very Low (< 50%) |
| > 1000 | < 10% | Negligible |
Note: This table provides estimated values to emphasize the importance of anhydrous conditions. Actual results may vary depending on the specific reaction conditions (temperature, concentration, etc.).
Experimental Protocol: Amide Synthesis with this compound
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound, with critical steps to mitigate moisture-related issues highlighted.
Caption: Workflow for Amide Synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (1.2 - 1.5 eq, distilled from CaH₂)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes
Procedure:
-
Preparation of Reaction Setup: Assemble the flame-dried round-bottom flask under a positive pressure of nitrogen. Allow the glassware to cool to room temperature.
-
Addition of Reagents: To the flask, add the amine, followed by anhydrous dichloromethane via syringe. Stir the solution to ensure complete dissolution. Add triethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate flame-dried vial, dissolve the this compound in anhydrous dichloromethane. Slowly add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any hydrolyzed acyl chloride), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (NMR, IR, MS). The successful formation of the amide can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum and the appropriate shifts in the NMR spectrum.
References
- Reddit. (2024).
- Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(5), 3329–3352.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.
- Idris, A. Y., & Al-shammari, A. M. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 22-25.
- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
- Wiley-VCH. (n.d.).
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.
- PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride.
- Journal of Chemical and Pharmaceutical Research. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- Bentley, T. W., Ebdon, D. N., & Kim, E.-J. (2017). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 22(12), 2064.
- Wang, Y., et al. (2021).
- ChemicalBook. (n.d.). Dimethylsulfamoyl chloride.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- International Journal of Pharmaceutical Sciences and Research. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds.
- Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
- Reddit. (2020). Acyl chlorides stability. r/Chempros.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (2015). Quantitative Evaluation of the Effects of Moisture Distribution on Enzyme-Induced Acylation of Trehalose in Reduced-Moisture Organic Media.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Dimethylamino)benzoyl chloride.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
Sources
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Amine and Phenol Analysis: 4-Dimethylsulfamoyl-benzoyl Chloride vs. Dansyl Chloride Derivatization
Executive Summary: This guide provides a framework for conducting an inter-laboratory comparison of two prominent derivatization agents used to enhance the analysis of low-molecular-weight amines and phenols via Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed comparative analysis of 4-Dimethylsulfamoyl-benzoyl chloride (DMSBC) and the traditional reagent, Dansyl Chloride. The document outlines the underlying chemical mechanisms, provides detailed, step-by-step experimental protocols, and presents a hypothetical dataset to model expected performance characteristics. This guide is intended for researchers, analytical scientists, and laboratory managers in the pharmaceutical, environmental, and clinical testing sectors seeking to validate and optimize their analytical methods for challenging small molecule analytes.
Introduction: The Imperative for Derivatization in LC-MS
The analysis of small, polar molecules such as biogenic amines, catechols, and phenolic compounds by reverse-phase liquid chromatography-mass spectrometry (RPLC-MS) is often hampered by poor retention on C18 stationary phases and inefficient ionization, leading to inadequate sensitivity. Chemical derivatization is a powerful pre-analytical strategy employed to overcome these limitations. By covalently modifying the target analyte, we can enhance its hydrophobicity, improve its chromatographic behavior, and introduce a readily ionizable moiety, thereby significantly boosting signal intensity in the mass spectrometer.
This compound (DMSBC) has emerged as a specialized reagent designed to react with primary and secondary amines, as well as phenolic hydroxyl groups. The resulting derivative incorporates a dimethylsulfamoyl group, which is known to improve ionization efficiency in electrospray ionization (ESI). This guide proposes a rigorous inter-laboratory study design to benchmark the performance of DMSBC against Dansyl Chloride, a widely-used, traditional derivatizing agent for the same functional groups.
The objective of such a comparison is to provide laboratories with a clear, data-driven framework for selecting the optimal derivatization strategy based on key performance indicators, including sensitivity (LOD/LOQ), linearity, precision, and overall workflow robustness.
Mechanism of Derivatization: A Tale of Two Chlorides
Understanding the underlying reaction mechanism is critical for troubleshooting and optimizing the derivatization process. Both DMSBC and Dansyl Chloride are acyl chlorides that react with nucleophilic amine and phenol groups under basic conditions.
2.1. This compound (DMSBC)
DMSBC reacts with the primary or secondary amine (or phenolic hydroxyl group) via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (or oxygen) atom attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage. The reaction is typically facilitated by a non-nucleophilic organic base, such as triethylamine, which acts as a scavenger for the hydrochloric acid by-product.
2.2. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Similarly, Dansyl Chloride reacts with primary and secondary amines and phenols. The reaction proceeds through the nucleophilic attack of the amine or phenol on the sulfonyl chloride's electrophilic sulfur atom. This results in the formation of a stable sulfonamide or sulfonate ester, with the elimination of HCl, which is neutralized by the base present in the reaction buffer. The resulting dansyl derivatives are known for their fluorescence properties, though for this comparison, we focus on their mass spectrometric advantages.
Proposed Inter-Laboratory Study Design
This section outlines a comprehensive protocol for a comparative study.
Objective: To compare the analytical performance of this compound and Dansyl Chloride for the quantification of a representative panel of small molecule amines and phenols using LC-MS/MS.
Analyte Panel:
-
Primary Amine: Amphetamine
-
Secondary Amine: Methamphetamine
-
Phenol: Bisphenol A (BPA)
Study Participants: A minimum of three independent laboratories with experience in LC-MS/MS analysis.
Sample Preparation: Each laboratory will receive a set of blinded samples, including a standard mix of the three analytes at various concentrations, as well as spiked matrix samples (e.g., human plasma, wastewater) to assess matrix effects.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for derivatization. It is crucial to maintain consistency across participating laboratories.
Protocol 1: Derivatization with DMSBC
This protocol is synthesized from best practices described in the literature for amine and phenol analysis.
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Triethylamine (TEA)
-
This compound (DMSBC) solution (1 mg/mL in ACN)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
Procedure:
-
Sample Preparation: Pipette 50 µL of the sample (standard or unknown) into a 1.5 mL microcentrifuge tube.
-
Alkalinization: Add 50 µL of 100 mM Triethylamine in ACN. Vortex briefly. This step ensures the analytes are deprotonated and nucleophilic.
-
Derivatization: Add 50 µL of the 1 mg/mL DMSBC solution. Vortex immediately.
-
Incubation: Incubate the mixture at 60°C for 20 minutes in a heating block.
-
Quenching: Add 50 µL of 1% Formic Acid in Water to quench the reaction by neutralizing the base and hydrolyzing any remaining DMSBC.
-
Dilution & Injection: Dilute the sample as needed with the initial mobile phase (e.g., add 800 µL of 95:5 Water:ACN with 0.1% FA) and inject into the LC-MS/MS system.
Caption: DMSBC Derivatization Workflow.
Protocol 2: Derivatization with Dansyl Chloride
This is a standard, widely-accepted protocol for dansylation.
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Dansyl Chloride solution (1 mg/mL in ACN)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
Procedure:
-
Sample Preparation: Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Buffering: Add 50 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5). Vortex briefly.
-
Derivatization: Add 50 µL of the 1 mg/mL Dansyl Chloride solution. Vortex immediately.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in a heating block.
-
Quenching: Add 50 µL of 1% Formic Acid in Water to quench the reaction.
-
Dilution & Injection: Dilute as needed and inject into the LC-MS/MS system.
Caption: Dansyl Chloride Derivatization Workflow.
Analytical Methodology: LC-MS/MS
For a fair comparison, a standardized LC-MS/MS method should be used by all participating laboratories.
-
LC System: Standard UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for each derivatized analyte must be optimized beforehand.
Hypothetical Performance Data & Analysis
The following table summarizes the expected outcomes of the inter-laboratory study, based on performance characteristics reported in the literature for these derivatization chemistries.
| Performance Metric | Analyte | DMSBC Derivatization | Dansyl Chloride Derivatization | Commentary |
| Limit of Quantitation (LOQ) | Amphetamine | 0.05 ng/mL | 0.2 ng/mL | DMSBC is expected to provide a ~4-fold sensitivity enhancement. |
| Methamphetamine | 0.05 ng/mL | 0.2 ng/mL | Similar enhancement for secondary amines. | |
| Bisphenol A | 0.1 ng/mL | 0.5 ng/mL | Significant improvement for phenolic compounds. | |
| Linearity (R²) | All | > 0.998 | > 0.995 | Both methods should demonstrate excellent linearity. |
| Precision (%RSD, n=6) | All | < 5% | < 7% | DMSBC may offer slightly better precision due to a cleaner reaction. |
| Reaction Time | All | 20 minutes | 30 minutes | The DMSBC protocol is slightly faster. |
| Reagent Stability | Both | Moderate | Moderate | Both reagents are sensitive to moisture and should be handled accordingly. |
Analysis of Expected Results:
The hypothetical data suggests that derivatization with This compound will likely result in a significant improvement in sensitivity (lower LOQs) for all tested analytes compared to Dansyl Chloride. This is the primary advantage and justification for using this more specialized reagent. The enhanced ionization efficiency of the DMSB-moiety is the key driver for this performance gain. While both methods are expected to be linear and precise, the cleaner reaction profile sometimes associated with benzoyl chlorides over sulfonyl chlorides may lead to slightly improved precision with DMSBC.
Expert Insights & Troubleshooting
-
Moisture is the Enemy: Both DMSBC and Dansyl Chloride are highly reactive towards water. All solvents, reagents, and labware must be anhydrous to prevent hydrolysis of the reagent, which would reduce derivatization efficiency. Prepare reagent solutions fresh daily.
-
pH is Critical: The reaction pH must be basic to ensure the amine/phenol is deprotonated and sufficiently nucleophilic. However, excessively high pH can promote hydrolysis of the reagent. The specified buffers/bases in the protocols are optimized for this balance.
-
Matrix Effects: When analyzing complex samples like plasma, a protein precipitation or solid-phase extraction (SPE) step should be performed before derivatization to minimize interferences and improve reaction efficiency.
-
Excess Reagent: The protocols use a stoichiometric excess of the derivatizing agent to drive the reaction to completion. The quenching step is vital to destroy this excess reagent, preventing it from interfering with the chromatography or suppressing the analyte signal in the MS source.
Conclusion
This guide provides a robust framework for an inter-laboratory comparison between this compound and Dansyl Chloride. Based on the evidence from existing literature, DMSBC is poised to offer superior sensitivity, making it a highly attractive option for ultra-trace quantification of amines and phenols. However, Dansyl Chloride remains a viable, cost-effective alternative when the highest sensitivity is not required. A formal inter-laboratory study, following the protocols outlined herein, would provide definitive, statistically significant data to validate these expected outcomes and harmonize analytical procedures across different facilities.
References
-
Title: A new derivatizing agent, 4-(dimethylsulfamoyl)benzoyl chloride, for the sensitive determination of phenolic compounds in water by liquid chromatography-electrospray ionization-tandem mass spectrometry. Source: Journal of Chromatography A URL: [Link]
-
Title: Application of Dansyl Derivatization for the Analysis of Biomolecules by Mass Spectrometry. Source: Chemical Reviews URL: [Link]
-
Title: Determination of amphetamine-type stimulants in oral fluid by liquid chromatography–tandem mass spectrometry after dansyl chloride derivatization. Source: Journal of Chromatography B URL: [Link]
-
Title: Sensitive determination of methamphetamine and its major metabolites in human hair by liquid chromatography–electrospray ionization-tandem mass spectrometry using a new derivatizing agent. Source: Analytica Chimica Acta URL: [Link]
-
Title: Derivatization for the analysis of compounds by mass spectrometry. Source: Mass Spectrometry Reviews URL: [Link]
Technical Comparison Guide: Reactivity & Selectivity of 4-Dimethylsulfamoyl-benzoyl Chloride
Topic: Cross-reactivity of 4-Dimethylsulfamoyl-benzoyl chloride with other functional groups Content Type: Publish Comparison Guide
Executive Summary
This compound is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates and sulfonamide-based libraries. Structurally, it consists of a benzoyl chloride core substituted at the para position with a dimethylsulfamoyl group (
This guide analyzes its reactivity profile through the lens of physical organic chemistry. The sulfamoyl moiety acts as a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This modification alters its cross-reactivity landscape, necessitating stricter moisture control and offering distinct chemoselectivity profiles in competitive acylation reactions.
Electronic Structure & Reactivity Analysis
To predict and control cross-reactivity, one must quantify the electronic influence of the substituent. The reactivity of benzoyl chlorides correlates linearly with the Hammett substituent constant (
Table 1: Comparative Reactivity Profile Based on Electronic Effects
| Reagent | Substituent (Para) | Hammett Constant ( | Reactivity vs. Nucleophiles | Hydrolysis Half-Life (Est.) |
| This compound | +0.65 (approx) | High | < 1 min (rapid) | |
| 4-Nitrobenzoyl chloride | +0.78 | Very High | < 0.5 min | |
| Benzoyl chloride | 0.00 | Moderate | ~18 min | |
| 4-Dimethylaminobenzoyl chloride | -0.83 | Low | Stable for hours |
Mechanistic Insight:
The positive
Cross-Reactivity & Chemoselectivity
In complex substrates containing multiple nucleophiles (e.g., amino-alcohols), the high reactivity of this compound compresses the selectivity window.
A. Primary Amines vs. Alcohols (Chemoselectivity)
-
Observation: The reagent exhibits kinetic preference for amines over alcohols.
-
Mechanism: Amines are better nucleophiles.[1] However, due to the high electrophilicity of this specific chloride, the reaction with alcohols becomes competitive if the amine is sterically hindered or if the reaction temperature is uncontrolled.
-
Control Strategy: To maintain high amine selectivity (>95%), reactions must be conducted at low temperatures (-10°C to 0°C) . At room temperature, the rate difference between amidation and esterification narrows, leading to mixed products.
B. Sensitivity to Water (Hydrolysis)
-
Cross-Reactivity: Water is a competitive nucleophile.
-
Impact: The electron-withdrawing sulfamoyl group makes this compound significantly more moisture-sensitive than standard benzoyl chloride.
-
Observation: Exposure to atmospheric moisture leads to rapid formation of 4-dimethylsulfamoylbenzoic acid (white solid precipitate) and HCl gas.
-
Protocol Adjustment: Reagents must be handled under inert atmosphere (
or Ar). Solvents must be anhydrous (<50 ppm water).
C. Sulfonamide Stability
-
Interference: The
group is chemically robust. It does not act as a leaving group or nucleophile under standard acylation conditions. It is stable to the acidic byproducts (HCl) generated during the reaction.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways and the electronic activation provided by the sulfamoyl group.
Caption: Competitive reaction pathways for this compound. The electron-withdrawing group (EWG) accelerates all pathways, requiring temperature control for selectivity.
Experimental Protocols
Protocol A: Chemoselective Amidation (Amine in presence of Alcohol)
Objective: Selectively acylate a primary amine while preserving a secondary alcohol.
Reagents:
-
Substrate (Amino-alcohol): 1.0 equiv
-
This compound: 1.05 equiv
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.1 equiv
-
Dichloromethane (DCM): Anhydrous
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the amino-alcohol substrate and base (TEA) in anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.
-
Rationale: Low temperature suppresses the reaction rate of the hydroxyl group (k2) more significantly than the amine (k1), enhancing selectivity.
-
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise over 20 minutes to the stirring substrate.
-
Rationale: Slow addition prevents localized high concentrations of the highly reactive acid chloride, which could force non-selective esterification.
-
-
Reaction: Stir at -10°C for 30 minutes. Monitor by TLC or LC-MS.
-
Note: The reaction is typically complete within <1 hour due to the activated nature of the benzoyl chloride.
-
-
Quench: Add 1M NaHCO3 solution to quench unreacted acid chloride and neutralize HCl salts.
Protocol B: General Coupling (Robust)
Objective: Full conversion of a secondary amine or less nucleophilic aniline.
Reagents:
-
Amine: 1.0 equiv
-
This compound: 1.2 equiv
-
Pyridine: 2.0 equiv (acts as solvent and base) or DCM/Pyridine (1:1)
Step-by-Step:
-
Dissolve amine in Pyridine/DCM.
-
Add acid chloride in one portion at 0°C .
-
Allow to warm to Room Temperature.
-
Stir for 2 hours.
-
Self-Validation: If the solution turns cloudy (Pyridine-HCl salt precipitation), the reaction is proceeding. If the acid chloride hydrolyzes, a white precipitate of the benzoic acid derivative may form upon aqueous workup, distinguishable by solubility (acid is soluble in base, amide is not).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Lykkeberg, J., & Klitgaard, N. A. (1971). The Reaction of Benzoyl Chloride with Amines.[2][3] Acta Chemica Scandinavica, 25, 305-312. (Mechanistic baseline for substituted benzoyl chlorides).
-
BenchChem. (2025). Structure and Reactivity of 4-(Dimethylamino)benzoyl chloride vs Sulfamoyl derivatives. Retrieved from BenchChem Database. Link
-
Sigma-Aldrich. (2024). Product Specification: N,N-Dimethylsulfamoyl chloride and derivatives. Link
- Guthrie, J. P. (1990). Hydrolysis of esters and amides of p-substituted benzoic acids. Canadian Journal of Chemistry, 68, 1640-1642.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
